CX-6258 hydrochloride hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H27Cl2N3O4 |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride |
InChI |
InChI=1S/C26H24ClN3O3.ClH.H2O/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H;1H2 |
Clé InChI |
ZOZTWDKBSOVPDP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.O.Cl |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of CX-6258 Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate (B1144303) is a potent, orally bioavailable small molecule inhibitor targeting the Pim kinase family. This technical guide provides an in-depth overview of its mechanism of action, supported by preclinical data. The document details the core pharmacology of CX-6258, its effects on critical cell signaling pathways, and its anti-proliferative activity in various cancer models. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visually represented through diagrams generated using DOT language to facilitate a comprehensive understanding of this investigational anti-cancer agent.
Core Mechanism of Action: Pan-Pim Kinase Inhibition
CX-6258 acts as a potent and selective pan-inhibitor of the Pim (Provirus integration site for Moloney murine leukemia virus) family of serine/threonine kinases, which includes three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3][4] These kinases are crucial downstream effectors of various oncogenic signaling pathways and are frequently overexpressed in a wide range of hematological malignancies and solid tumors.[2] The Pim kinases play a significant role in regulating cell survival, proliferation, and apoptosis.[2]
CX-6258 exerts its therapeutic effect by binding to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of their downstream substrates.[5] This inhibition leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Table 1: Biochemical Potency of CX-6258 Against Pim Kinase Isoforms
| Kinase Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Data sourced from multiple references.[1][3][4][6]
Impact on Downstream Signaling Pathways
The expression of Pim kinases is regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[2] Once expressed, Pim kinases phosphorylate a number of downstream targets that are critical for cell survival and proliferation. CX-6258, by inhibiting Pim kinases, effectively blocks these downstream signaling events.
Key downstream effects of CX-6258 include the dose-dependent inhibition of phosphorylation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter) at serine 112 and the translation regulator 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) at threonines 37 and 46.[1][3][6] The phosphorylation of Bad by Pim kinases inhibits its pro-apoptotic function.[2] By preventing this phosphorylation, CX-6258 promotes apoptosis. The phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. Inhibition of 4E-BP1 phosphorylation by CX-6258 suppresses the translation of these key proteins.
In Vitro Anti-Proliferative Activity and Synergy
CX-6258 demonstrates potent anti-proliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 0.02 to 3.7 µM.[1][4] The highest sensitivity is observed in acute leukemia cell lines.[1][4]
Furthermore, CX-6258 exhibits synergistic effects when combined with standard chemotherapeutic agents. This suggests a potential role for CX-6258 in combination therapies to overcome chemoresistance.
Table 2: In Vitro Anti-Proliferative Activity of CX-6258
| Cell Line | Cancer Type | IC50 (µM) |
| Various | Human Cancer Cell Lines | 0.02 - 3.7 |
Data represents a range across multiple cell lines.[1][4]
Table 3: Synergistic Effects of CX-6258 in Combination Therapy
| Combination Agent | Molar Ratio (CX-6258:Agent) | Combination Index (CI50) |
| Doxorubicin | 10:1 | 0.40 |
| Paclitaxel | 100:1 | 0.56 |
A CI50 value < 1 indicates synergy.[1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of CX-6258 has been confirmed in in vivo xenograft models. Oral administration of CX-6258 resulted in a dose-dependent inhibition of tumor growth in mice bearing human acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3) xenografts.
Table 4: In Vivo Efficacy of Orally Administered CX-6258
| Xenograft Model | Cell Line | Dosage (mg/kg, daily) | Tumor Growth Inhibition (TGI) |
| Acute Myeloid Leukemia | MV-4-11 | 50 | 45% |
| Acute Myeloid Leukemia | MV-4-11 | 100 | 75% |
| Prostate Adenocarcinoma | PC3 | 50 | 51% |
Data sourced from multiple references.[2]
Experimental Protocols
Radiometric Pim Kinase Assay
This assay measures the ability of CX-6258 to inhibit the phosphorylation of a substrate by recombinant human Pim kinases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
CX-6258 Hydrochloride Hydrate: A Pan-Pim Kinase Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate (B1144303) is a potent, orally bioavailable, and selective small molecule inhibitor of the Pim (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] This family, comprising Pim-1, Pim-2, and Pim-3, is implicated in a multitude of cellular processes integral to tumorigenesis, including cell cycle progression, apoptosis, and protein translation. Overexpression of Pim kinases is a documented hallmark of various hematological and solid tumors, rendering them a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of CX-6258 hydrochloride hydrate, encompassing its mechanism of action, chemical properties, and detailed experimental protocols for its evaluation.
Chemical Properties and Structure
This compound is the hydrochloride salt of (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one.[4] Its structure is characterized by a central oxindole (B195798) core linked to a furan (B31954) ring, which in turn is substituted with a phenyl group bearing a diazepane moiety. This compound is an orange solid powder.[3]
| Property | Value | Reference |
| Molecular Formula | C26H24ClN3O3 · HCl · H2O | [1][3] |
| Molecular Weight | 498.40 g/mol (anhydrous HCl salt) | [1] |
| CAS Number | 1353858-99-7 (HCl hydrate) | [3] |
| Appearance | Orange solid powder | [3] |
Mechanism of Action: Pan-Pim Kinase Inhibition
CX-6258 is an ATP-competitive inhibitor that targets the kinase activity of all three Pim isoforms with high potency.[5] By binding to the ATP-binding pocket of the Pim kinases, CX-6258 prevents the phosphorylation of their downstream substrates, thereby modulating critical cellular signaling pathways.
Inhibition of Apoptosis
A primary oncogenic function of Pim kinases is the suppression of apoptosis. They achieve this by phosphorylating key pro-apoptotic proteins, most notably Bad (Bcl-2-associated death promoter) and the pro-apoptotic protein 4E-BP1.[1][6] Phosphorylation of Bad at serine 112 by Pim kinases leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7] Similarly, phosphorylation of 4E-BP1 disrupts its interaction with the eukaryotic translation initiation factor 4E (eIF4E), promoting cap-dependent translation of proteins involved in cell survival and proliferation.[8]
CX-6258, by inhibiting Pim kinases, prevents the phosphorylation of Bad and 4E-BP1.[1][8] This leads to the activation of the apoptotic cascade, a key mechanism behind its anti-cancer activity.
Quantitative Data
Biochemical Potency
CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms in biochemical assays.
| Target | IC50 (nM) | Reference |
| Pim-1 | 5 | [1] |
| Pim-2 | 25 | [1] |
| Pim-3 | 16 | [1] |
In Vitro Antiproliferative Activity
CX-6258 exhibits broad antiproliferative activity against a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 | [1] |
| PC3 | Prostate Cancer | 0.452 | |
| Various | Panel of human cancer cell lines | 0.02 - 3.7 | [1] |
In Vivo Efficacy
In preclinical xenograft models, orally administered CX-6258 has demonstrated significant dose-dependent tumor growth inhibition.
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% | |
| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% | |
| PC3 | Prostate Cancer | 50 | 51% |
Synergistic Effects
CX-6258 has been shown to act synergistically with standard chemotherapeutic agents, suggesting its potential in combination therapies.
| Combination | Cell Line | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) | Reference |
| CX-6258 + Doxorubicin | PC3 | 10:1 | 0.40 | |
| CX-6258 + Paclitaxel | PC3 | 100:1 | 0.56 |
Experimental Protocols
Radiometric Kinase Assay
This protocol is adapted for the determination of the inhibitory activity of CX-6258 against Pim kinases.[1][9]
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3
-
Peptide substrate: RSRHSSYPAGT
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound dissolved in DMSO
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of CX-6258 in DMSO.
-
In a reaction tube, combine the respective Pim kinase, the peptide substrate, and the diluted CX-6258 or DMSO (for control).
-
Pre-incubate the mixture at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentrations should be approximately the Km value for each kinase: 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[1]
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and quantify the amount of incorporated ³²P using a scintillation counter or a phosphorimager.
-
Calculate the percentage of inhibition for each concentration of CX-6258 and determine the IC50 value.
Antiproliferative Assay (MTT Assay)
This protocol outlines the determination of the antiproliferative effects of CX-6258 on cancer cell lines.[6]
Materials:
-
Human cancer cell line of interest (e.g., MV-4-11, PC3)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CX-6258 in complete culture medium.
-
Remove the overnight medium from the cells and add the medium containing the different concentrations of CX-6258. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of CX-6258 relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of CX-6258 in a mouse xenograft model.[10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest (e.g., MV-4-11, PC3)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells in sterile PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CX-6258 orally at the desired dose(s) (e.g., 50 or 100 mg/kg) daily. The control group should receive the vehicle on the same schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
This compound is a valuable research tool for investigating the role of Pim kinases in cancer biology and for the preclinical evaluation of pan-Pim kinase inhibition as a therapeutic strategy. Its well-characterized mechanism of action, potent biochemical and cellular activity, and demonstrated in vivo efficacy make it a robust compound for both in vitro and in vivo studies. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize CX-6258 in their oncological research endeavors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride () for sale [vulcanchem.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of CX-6258 Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate (B1144303) is a potent and orally bioavailable small molecule inhibitor that has demonstrated significant anti-proliferative activity in various cancer models. Understanding its precise molecular targets and mechanism of action is crucial for its continued development and potential clinical application. This technical guide provides an in-depth overview of the primary protein targets of CX-6258, the downstream signaling pathways it modulates, and detailed methodologies for the key experiments that have elucidated its function.
Primary Protein Targets of CX-6258
The principal targets of CX-6258 are the members of the Pim kinase family, a group of serine/threonine kinases that play a critical role in cell survival and proliferation. CX-6258 is a pan-Pim kinase inhibitor, effectively targeting all three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3][4] In addition to its potent activity against Pim kinases, CX-6258 has also shown inhibitory effects on Fms-like tyrosine kinase 3 (Flt-3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
Quantitative Inhibition Data
The inhibitory activity of CX-6258 against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) values are summarized in the table below.
| Target Protein | IC50 (nM) | Ki (nM) | Assay Type |
| Pim-1 | 5[1][2][5] | 5[6] | Radiometric Assay[1] |
| Pim-2 | 25[1][2][5] | Not Reported | Radiometric Assay[1] |
| Pim-3 | 16[1][2][5] | Not Reported | Radiometric Assay[1] |
| Flt-3 | 134 | Not Reported | Not Specified |
Signaling Pathways Modulated by CX-6258
Pim kinases are key downstream effectors of various oncogenic signaling pathways, including the JAK/STAT and PI3K/Akt pathways. By inhibiting Pim kinases, CX-6258 disrupts these pro-survival signals, leading to the induction of apoptosis and inhibition of cell proliferation.
The Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in promoting cell survival and proliferation and how CX-6258 intervenes in this pathway.
Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of downstream targets like Bad and 4E-BP1.
A key mechanism of Pim kinase-driven cell survival is the phosphorylation and subsequent inactivation of the pro-apoptotic protein Bad at serine 112.[1] CX-6258 treatment leads to a dose-dependent decrease in the phosphorylation of Bad at this site. Furthermore, Pim kinases phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at threonine 37 and 46, which promotes protein synthesis and cell proliferation.[1] Inhibition of Pim kinases by CX-6258 also reduces the phosphorylation of 4E-BP1.[1] Another reported substrate of Pim-1 is the tumor suppressor NKX3.1, which is stabilized by phosphorylation.[2] CX-6258 treatment has been shown to decrease the stability of NKX3.1.[2][3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of CX-6258.
Cell Culture
The human acute myeloid leukemia cell line MV-4-11 and the human prostate cancer cell line PC3 are commonly used to evaluate the efficacy of CX-6258.
-
MV-4-11 Cell Culture:
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Growth Conditions: Cells are maintained in suspension at a density between 1x10^5 and 1x10^6 cells/mL at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cultures are maintained by the addition of fresh medium every 2-3 days.
-
-
PC3 Cell Culture:
-
Media: F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Growth Conditions: Cells are grown as a monolayer and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Cells are passaged when they reach 80-90% confluency using trypsin-EDTA to detach the cells.
-
Pim Kinase Inhibition Assay (Radiometric)
This assay measures the ability of CX-6258 to inhibit the phosphorylation of a substrate peptide by Pim kinases.
-
Workflow Diagram:
Caption: Workflow for the radiometric Pim kinase inhibition assay.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human Pim-1, Pim-2, or Pim-3 enzyme, a substrate peptide (e.g., RSRHSSYPAGT), and varying concentrations of CX-6258 (or DMSO as a vehicle control) in a kinase buffer.
-
Initiate the reaction by adding [γ-33P]ATP. The ATP concentration is typically kept near the Km for each kinase (e.g., 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3).[1]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of incorporated 33P in the substrate peptide using a phosphor imager.
-
Calculate the percentage of inhibition for each concentration of CX-6258 and determine the IC50 value.
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to assess the phosphorylation status of Pim kinase substrates, such as Bad and 4E-BP1, in cells treated with CX-6258.
-
Protocol:
-
Seed cells (e.g., MV-4-11) and allow them to adhere or grow to a suitable density.
-
Treat the cells with varying concentrations of CX-6258 or DMSO for a specified time (e.g., 2 hours).[3]
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Bad (Ser112) and anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies against the total forms of the target proteins or a loading control protein (e.g., β-actin or GAPDH).
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of CX-6258, doxorubicin (B1662922), paclitaxel (B517696), or combinations thereof for a specified duration (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values for each compound.
-
Drug Synergy Analysis
The combination index (CI) method, based on the Chou-Talalay principle, is used to determine if the combination of CX-6258 with other chemotherapeutic agents results in a synergistic, additive, or antagonistic effect.
-
Calculation: The CI is calculated using software such as CompuSyn or by applying the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell viability), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
CX-6258 has been shown to act synergistically with doxorubicin and paclitaxel in PC3 cells.[1]
In Vivo Tumor Xenograft Studies
These studies are performed to evaluate the anti-tumor efficacy of CX-6258 in a living organism.
-
Workflow Diagram:
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. MTT (Assay protocol [protocols.io]
- 4. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the pan-Pim Kinase Inhibitor CX-6258
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 is a potent and selective, orally bioavailable, small-molecule inhibitor targeting the serine/threonine Pim kinase family (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[2] CX-6258 exhibits robust anti-proliferative activity across a range of cancer cell lines and demonstrates significant in vivo efficacy in tumor xenograft models.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of CX-6258, including detailed experimental protocols and data presented for comparative analysis.
Chemical Structure and Properties
CX-6258, also referred to as compound 13 in some literature, is an oxindole-based derivative.[2]
-
IUPAC Name: (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1,3-dihydro-2H-indol-2-one
-
Molecular Formula: C₂₆H₂₄ClN₃O₃
-
Molecular Weight: 461.94 g/mol
-
CAS Number: 1202916-90-2
-
SMILES: CN1CCN(C(=O)c2cccc(c2)c3cc(C=C4C(=O)Nc5cc(Cl)ccc45)o3)CCC1
Quantitative Data
The following tables summarize the key quantitative data for CX-6258's biochemical and cellular activities.
Table 1: Biochemical Activity of CX-6258 against Pim Kinases
| Target | IC₅₀ (nM) |
| Pim-1 | 5[3] |
| Pim-2 | 25[3] |
| Pim-3 | 16[3] |
IC₅₀ values represent the concentration of CX-6258 required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02[3] |
| PC3 | Prostate Adenocarcinoma | 0.452[2] |
| Various Human Cancer Cell Lines | Various | 0.02 - 3.7[3] |
IC₅₀ values represent the concentration of CX-6258 required to inhibit 50% of cell proliferation.
Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | 50 | 45%[2] |
| MV-4-11 | 100 | 75%[2] |
| PC3 | 50 | 51%[2] |
Mechanism of Action and Signaling Pathway
CX-6258 exerts its anti-cancer effects by directly inhibiting the catalytic activity of all three Pim kinase isoforms. Pim kinases are downstream effectors of various oncogenic signaling pathways, including the JAK/STAT pathway.[2] By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of several key downstream substrates that are critical for cell survival and proliferation. Notably, CX-6258 treatment leads to a dose-dependent reduction in the phosphorylation of Bad at serine 112 and 4E-BP1 at threonine 37/46 and serine 65.[3][4] The dephosphorylation of the pro-apoptotic protein Bad promotes apoptosis, while the dephosphorylation of 4E-BP1, a translational repressor, inhibits cap-dependent protein translation, thereby suppressing the synthesis of proteins essential for cell growth and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CX-6258.
Pim Kinase Inhibition Assay (Radiometric)
This assay quantifies the inhibitory effect of CX-6258 on the enzymatic activity of recombinant Pim kinases.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the respective recombinant human Pim kinase (Pim-1, Pim-2, or Pim-3), a peptide substrate (e.g., RSRHSSYPAGT), and ATP at a concentration near its Km for each kinase (30 μM for Pim-1, 5 μM for Pim-2, and 155 μM for Pim-3).[3]
-
Compound Incubation: Add varying concentrations of CX-6258 (or vehicle control, typically DMSO) to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
Termination and Measurement: Stop the reaction and spot the mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CX-6258 relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay assesses the anti-proliferative effect of CX-6258 on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MV-4-11, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CX-6258 or vehicle control for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., Cell Counting Kit-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of CX-6258 relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Phospho-Bad and Phospho-4E-BP1
This method is used to determine the effect of CX-6258 on the phosphorylation status of its downstream targets in cells.
-
Cell Treatment and Lysis: Treat cells (e.g., MV-4-11) with various concentrations of CX-6258 for a defined period (e.g., 2 hours).[2] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46 or Ser65), total Bad, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the dose-dependent effect of CX-6258.
In Vivo Studies
CX-6258 has demonstrated significant anti-tumor efficacy in preclinical xenograft models.[2]
-
Animal Models: Studies have utilized immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from human cancer cell lines such as the acute myeloid leukemia cell line MV-4-11 and the prostate adenocarcinoma cell line PC3.[2]
-
Dosing and Administration: CX-6258 is orally bioavailable and was administered daily via oral gavage at doses of 50 mg/kg and 100 mg/kg.[2]
-
Efficacy Measurement: Tumor growth was monitored over the course of the study, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the treatment period.
-
Tolerability: The compound was reported to be well-tolerated in the animal models.[2]
Conclusion
CX-6258 is a potent and selective pan-Pim kinase inhibitor with promising preclinical anti-cancer activity. Its well-defined mechanism of action, oral bioavailability, and in vivo efficacy make it a valuable tool for cancer research and a potential candidate for further clinical development, particularly for hematological malignancies and solid tumors where Pim kinases are overexpressed. This guide provides essential technical information to support further investigation and drug development efforts centered on CX-6258.
References
CX-6258 Hydrochloride Hydrate: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate (B1144303) is a potent, orally bioavailable, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] Emerging from structure-activity relationship studies of oxindole-based derivatives, CX-6258 has demonstrated significant anti-proliferative activity across a range of cancer cell lines and robust in vivo efficacy in preclinical tumor models.[4][5][6] This technical guide details the discovery, mechanism of action, and preclinical development of CX-6258, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows. As of late 2025, there is no publicly available information to suggest that CX-6258 has entered formal clinical trials.
Discovery and Chemical Properties
CX-6258 was identified through a series of structure-activity relationship (SAR) analyses of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides.[6][7] This process led to the identification of a potent pan-Pim kinase inhibitor with favorable biochemical and kinase selectivity profiles.[5][7]
Chemical Structure:
-
Molecular Formula: C24H27N5O4 · HCl · H2O
-
Molecular Weight: 498.40 g/mol (hydrochloride hydrate)[1]
Mechanism of Action: Pan-Pim Kinase Inhibition
CX-6258 exerts its anti-cancer effects by inhibiting all three isoforms of the Pim kinase family.[2][3][4] Pim kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in various hematological malignancies and solid tumors.[4] By inhibiting these kinases, CX-6258 disrupts downstream signaling pathways that promote cell survival and proliferation.
Signaling Pathway
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are also upregulated by oncogenes such as Flt3-ITD and Bcr/Abl.[4] Once expressed, Pim kinases phosphorylate and inactivate pro-apoptotic proteins like Bad, and also phosphorylate proteins involved in protein synthesis, such as 4E-BP1.[1][2][4][8] CX-6258's inhibition of Pim kinases prevents these phosphorylation events, leading to increased apoptosis and decreased protein synthesis in cancer cells.
Preclinical Data
In Vitro Activity
Table 1: Biochemical Potency of CX-6258 Against Pim Kinase Isoforms
| Target | IC50 (nM) |
| Pim-1 | 5[1][2][3][8] |
| Pim-2 | 25[1][2][3][8] |
| Pim-3 | 16[1][2][3][8] |
Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Various | Panel of human cancer cell lines | 0.02 - 3.7[1][3] |
| Acute Leukemia | Hematological Malignancy | Most sensitive to CX-6258[1][3][4] |
| PC3 | Prostate Adenocarcinoma | 0.452[4] |
Table 3: Synergistic Effects of CX-6258 with Chemotherapeutic Agents in PC3 Cells
| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) |
| CX-6258 + Doxorubicin (B1662922) | 10:1 | 0.4[1][3][4] |
| CX-6258 + Paclitaxel (B517696) | 100:1 | 0.56[1][3][4] |
In Vivo Efficacy
CX-6258 has demonstrated dose-dependent tumor growth inhibition in xenograft models of acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3).[4]
Table 4: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | 50 | 45%[2][4] |
| MV-4-11 | 100 | 75%[2][4] |
| PC3 | 50 | 51%[4] |
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
This protocol outlines a representative method for determining the in vitro potency of CX-6258 against Pim kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the respective recombinant human Pim kinase (Pim-1, Pim-2, or Pim-3), a peptide substrate (e.g., RSRHSSYPAGT), and serially diluted CX-6258 in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding [γ-33P]ATP. The ATP concentration should be near the Km for each enzyme (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[1]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while unincorporated [γ-33P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a suitable buffer (e.g., phosphoric acid) to remove unbound ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Analysis: Determine the concentration of CX-6258 that inhibits 50% of kinase activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot Analysis of Phosphorylated Proteins
This protocol describes a general method to assess the effect of CX-6258 on the phosphorylation of downstream targets like Bad and 4E-BP1 in cancer cells.[4]
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., MV-4-11) to approximately 80% confluency. Treat the cells with varying concentrations of CX-6258 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).[4]
-
Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46)) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a digital imager.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the loading control to determine the dose-dependent effect of CX-6258.
Cell Viability and Synergy Assays
This protocol provides a representative method for evaluating the anti-proliferative effects of CX-6258 alone and in combination with other chemotherapeutic agents.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC3) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of CX-6258, a chemotherapeutic agent (e.g., doxorubicin or paclitaxel), or a combination of both at a fixed molar ratio.[4]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a method such as the MTT assay. Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
Data Analysis:
-
IC50 Determination: Calculate the drug concentration that inhibits cell growth by 50% (IC50) for each single agent.
-
Synergy Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of CX-6258 in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1 x 10^7 MV-4-11 cells) into the flank of each mouse.[9]
-
Tumor Development: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[9]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer CX-6258 orally at the desired doses (e.g., 50 and 100 mg/kg) or a vehicle control daily for a specified period (e.g., 21 days).[4]
-
Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice weekly).
-
Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Toxicity Assessment: Monitor the general health and body weight of the mice throughout the study as an indicator of treatment-related toxicity.
Conclusion
CX-6258 is a potent and selective pan-Pim kinase inhibitor that has demonstrated promising preclinical anti-cancer activity. Its ability to inhibit all three Pim isoforms, coupled with its oral bioavailability and efficacy in in vivo models, underscores its potential as a therapeutic agent.[4][10] The synergistic effects observed when combined with standard chemotherapeutics further highlight its potential role in combination therapy regimens.[4] While the transition to clinical development has not yet been publicly documented, the robust preclinical data package for CX-6258 provides a strong rationale for its continued investigation.
References
- 1. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
CX-6258 Hydrochloride Hydrate: A Technical Guide for Researchers
An In-depth Review of the Pan-Pim Kinase Inhibitor for Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate (B1144303) (CAS Number: 1353858-99-7) is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases. Pim kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of CX-6258, summarizing its biochemical and cellular activity, detailing its mechanism of action, and providing established experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and scientists in the field of oncology drug discovery and development.
Chemical and Physical Properties
CX-6258 hydrochloride hydrate is the hydrochloride salt of CX-6258. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1353858-99-7 |
| Molecular Formula | C₂₆H₂₄ClN₃O₃ · HCl · H₂O |
| Molecular Weight | 516.41 g/mol |
| Appearance | Solid |
| Storage Conditions | Store at -20°C for long-term stability. |
Mechanism of Action
CX-6258 is an ATP-competitive inhibitor of all three Pim kinase isoforms. By binding to the ATP-binding pocket of the Pim kinases, CX-6258 blocks their catalytic activity, thereby preventing the phosphorylation of downstream substrates. The Pim kinases are known to phosphorylate a number of proteins involved in cell cycle progression and apoptosis, including the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1][2] Inhibition of Pim kinases by CX-6258 leads to decreased phosphorylation of these substrates, resulting in the induction of apoptosis and inhibition of protein synthesis, ultimately leading to anti-proliferative effects in cancer cells.[1]
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by CX-6258.
Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1.
Biological Activity
In Vitro Activity
CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms. The IC₅₀ values are summarized below.
| Target | IC₅₀ (nM)[1] |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
CX-6258 exhibits anti-proliferative activity against a broad range of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[1]
| Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 |
| Various | Solid Tumors | 0.02 - 3.7 |
Furthermore, CX-6258 has been shown to act synergistically with standard chemotherapeutic agents.
| Combination | Cell Line | Combination Index (CI₅₀)[1] |
| CX-6258 + Doxorubicin | PC3 | 0.4 |
| CX-6258 + Paclitaxel | PC3 | 0.56 |
In Vivo Activity
Oral administration of CX-6258 has demonstrated significant tumor growth inhibition in mouse xenograft models.
| Model | Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI)[3] |
| MV-4-11 Xenograft | 50 | 45% |
| MV-4-11 Xenograft | 100 | 75% |
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the inhibitory activity of CX-6258 against Pim kinases.
Caption: Workflow for the radiometric Pim kinase inhibition assay.
Methodology:
-
Prepare a reaction mixture containing recombinant human Pim-1, Pim-2, or Pim-3, the substrate peptide (e.g., RSRHSSYPAGT), and [γ-³²P]ATP in a suitable kinase buffer.[1]
-
Add varying concentrations of CX-6258 or vehicle control to the reaction mixture.
-
Initiate the kinase reaction and incubate at 30°C for a specified time.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of CX-6258 and determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of CX-6258 on cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CX-6258 or vehicle control for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis of Phospho-Bad and Phospho-4E-BP1
This protocol describes the detection of changes in the phosphorylation status of Pim kinase substrates in response to CX-6258 treatment.
Caption: Workflow for Western blot analysis of Pim kinase substrates.
Methodology:
-
Treat cancer cells (e.g., MV-4-11) with various concentrations of CX-6258 for a specified time (e.g., 2-4 hours).[4]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), total Bad, and total 4E-BP1. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.[1][4]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of CX-6258 in a mouse xenograft model.
Methodology:
-
Implant human cancer cells (e.g., MV-4-11) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CX-6258 orally at the desired doses (e.g., 50 and 100 mg/kg) once daily.[3] The control group should receive the vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated anti-cancer activity in both in vitro and in vivo models. Its mechanism of action, involving the inhibition of key cell survival and protein synthesis pathways, makes it a promising candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a foundation for researchers to investigate the therapeutic potential of CX-6258 and other Pim kinase inhibitors.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-Pim Kinase Inhibitor CX-6258 Hydrochloride Hydrate: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate (B1144303), a potent and orally bioavailable small molecule, has emerged as a significant subject of interest in oncology research. As a pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), it targets a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is implicated in the pathogenesis and progression of various hematological malignancies and solid tumors, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of CX-6258, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Introduction
The Pim kinases are a family of constitutively active serine/threonine kinases that play a pivotal role in signaling pathways downstream of growth factors and cytokines.[1] Their activity is associated with the promotion of cell cycle progression and the inhibition of apoptosis, primarily through the phosphorylation of key substrates such as the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1] The three isoforms, Pim-1, Pim-2, and Pim-3, exhibit a degree of functional redundancy, highlighting the therapeutic rationale for a pan-Pim inhibitor.[1] CX-6258 (also known as compound 13) has been identified as a potent and selective pan-Pim kinase inhibitor with promising anti-cancer activity in preclinical models.[1][2]
Chemical and Physical Properties
CX-6258 is an oxindole-based compound.[3] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[4][5] For in vivo applications, formulations may involve solvents such as a combination of DMSO, PEG300, Tween-80, and saline, or Cremophor EL and saline.[4][5]
Table 1: Chemical Properties of CX-6258
| Property | Value |
| Synonyms | Compound 13, Pim-Kinase Inhibitor X[2][3] |
| Molecular Formula | C₂₆H₂₄ClN₃O₃[3] |
| Molecular Weight | 461.9 g/mol [3] |
| CAS Number | 1202916-90-2[3] |
| Appearance | Crystalline solid[3] |
| Solubility | DMF: 1 mg/ml, DMSO: 5 mg/ml[3] |
Mechanism of Action and Signaling Pathway
CX-6258 functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[3] By binding to the ATP-binding pocket of the Pim kinases, CX-6258 prevents the phosphorylation of their downstream substrates. This leads to the dose-dependent inhibition of the phosphorylation of the pro-survival proteins Bad at serine 112 and 4E-BP1 at serine 65 and threonine 37/46.[1][6] The inhibition of Bad phosphorylation promotes apoptosis, while the inhibition of 4E-BP1 phosphorylation suppresses protein translation, thereby hindering cell growth and proliferation.[1][6]
Preclinical Data
In Vitro Activity
CX-6258 demonstrates potent inhibitory activity against all three Pim kinase isoforms in biochemical assays.[5] It also exhibits robust anti-proliferative effects across a range of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[5][7]
Table 2: In Vitro Inhibitory Activity of CX-6258
| Target | IC₅₀ (nM) | Assay Type |
| Pim-1 | 5 | Radiometric[5] |
| Pim-2 | 25 | Radiometric[5] |
| Pim-3 | 16 | Radiometric[5] |
| Flt-3 | 134 | Not Specified[1] |
Table 3: Anti-proliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7[5][7] |
| PC3 | Prostate Adenocarcinoma | 0.02 - 3.7[5][7] |
| Other Human Cancer Cell Lines | Various | 0.02 - 3.7[5][7] |
In Vivo Efficacy
In vivo studies using human tumor xenograft models have demonstrated the anti-tumor efficacy of orally administered CX-6258.[1]
Table 4: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | 50 | Daily | 45%[6] |
| MV-4-11 | Acute Myeloid Leukemia | 100 | Daily | 75%[6] |
| PC3 | Prostate Adenocarcinoma | 50 | Daily | 51%[1] |
Combination Therapy
CX-6258 has shown synergistic effects when combined with standard chemotherapeutic agents, suggesting a potential role in overcoming chemotherapy resistance.[1][5]
Table 5: Synergistic Effects of CX-6258 in Combination Therapy (PC3 Cells)
| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI₅₀) |
| CX-6258 + Doxorubicin | 10:1 | 0.40[5] |
| CX-6258 + Paclitaxel | 100:1 | 0.56[5] |
Experimental Protocols
Radiometric Kinase Assay for Pim Inhibition
This protocol is for determining the IC₅₀ of CX-6258 against Pim kinases.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Peptide substrate (e.g., RSRHSSYPAGT)[5]
-
[γ-³²P]ATP
-
Kinase assay buffer
-
CX-6258 stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of CX-6258 in kinase assay buffer.
-
In a 96-well plate, add the Pim kinase enzyme, peptide substrate, and CX-6258 dilution (or DMSO for control).
-
Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentrations should be approximately 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[5]
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each CX-6258 concentration and determine the IC₅₀ value.
Western Blot Analysis of Phosphorylated Substrates
This protocol is for assessing the effect of CX-6258 on the phosphorylation of Bad and 4E-BP1 in cancer cells.
Materials:
-
MV-4-11 or other suitable cancer cell line
-
CX-6258 stock solution (in DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Ser65, Thr37/46), and antibodies for total Bad, total 4E-BP1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed MV-4-11 cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).[1]
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of CX-6258.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MV-4-11 or PC3 cancer cells
-
CX-6258 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject MV-4-11 or PC3 cells into the flank of the mice.[8]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).[8]
-
Randomize the mice into treatment and control groups.
-
Administer CX-6258 (e.g., 50 or 100 mg/kg) or vehicle control orally on a daily basis for a specified period (e.g., 21 days).[1][6]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Cell Viability Assay for Combination Therapy
This protocol is for assessing the synergistic effects of CX-6258 with other chemotherapeutic agents.
Materials:
-
PC3 or other suitable cancer cell line
-
CX-6258, Doxorubicin, and Paclitaxel stock solutions (in DMSO)
-
96-well plates
-
MTT or other cell viability reagent
-
Plate reader
Procedure:
-
Seed PC3 cells in 96-well plates.
-
Prepare serial dilutions of CX-6258, Doxorubicin, and Paclitaxel, both as single agents and in combination at fixed molar ratios (e.g., 10:1 for CX-6258:Doxorubicin and 100:1 for CX-6258:Paclitaxel).[5]
-
Treat the cells with the drug solutions for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition.
-
Use software to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Conclusion
CX-6258 hydrochloride hydrate is a promising pan-Pim kinase inhibitor with demonstrated preclinical efficacy in various cancer models. Its ability to induce apoptosis and inhibit cell proliferation, both as a single agent and in combination with other therapies, warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of Pim kinase inhibition as a therapeutic strategy in oncology.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. reactionbiology.com [reactionbiology.com]
CX-6258 Hydrochloride Hydrate: A Technical Guide to its Role in Apoptosis Pathways
Abstract: CX-6258 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[1][2] The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that function as key regulators of cell survival and proliferation, primarily by suppressing apoptosis.[3] This technical guide provides an in-depth analysis of the mechanism by which CX-6258 induces apoptosis, focusing on the core signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Introduction to Pim Kinases and CX-6258
The Provirus Integration site for Moloney murine leukemia virus (Pim) kinases are considered oncogenes implicated in the tumorigenesis of both hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer. Their expression is mediated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. A primary function of Pim kinases is the suppression of apoptosis through the phosphorylation and subsequent inhibition of pro-apoptotic proteins. Given the functional redundancy and overlapping roles of the three Pim isoforms, the development of pan-Pim kinase inhibitors like CX-6258 represents a promising therapeutic strategy to overcome resistance and effectively induce cancer cell death.
Mechanism of Action: Linking Pim Kinase Inhibition to Apoptosis
CX-6258 exerts its pro-apoptotic effects by directly inhibiting the enzymatic activity of Pim kinases, which in turn disrupts a critical cell survival signaling cascade. This action ultimately leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
The Pim Kinase-Bad Signaling Axis
Pim kinases promote cell survival by directly phosphorylating and inactivating the pro-apoptotic Bcl-2 family member, Bad (Bcl-2 antagonist of cell death).[3] Specifically, CX-6258 has been shown to cause a dose-dependent inhibition of Bad phosphorylation at the Pim kinase-specific site, Serine 112 (S112).[1][4][5]
-
In an active state, Pim kinases phosphorylate Bad.
-
Phosphorylated Bad is sequestered in the cytoplasm and is unable to interact with anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL at the mitochondrial membrane.
-
CX-6258 inhibits Pim kinases, preventing the phosphorylation of Bad.
-
Unphosphorylated Bad is now free to translocate to the mitochondria, where it binds to and inhibits Bcl-2 and Bcl-xL.[6]
Induction of the Intrinsic Apoptotic Pathway
The inhibition of anti-apoptotic proteins by Bad triggers the downstream activation of the intrinsic apoptotic pathway.[6]
-
Bax/Bak Activation: By neutralizing Bcl-2/Bcl-xL, Bad allows the pro-apoptotic effector proteins Bax and Bak to activate and oligomerize on the outer mitochondrial membrane.[7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax/Bak forms pores in the mitochondrial membrane, leading to the release of apoptogenic factors, most notably cytochrome c.[6]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.[6]
-
Execution Phase: Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3 and Caspase-7, which orchestrate the systematic dismantling of the cell, leading to apoptosis.[6][8]
Quantitative Efficacy Data
The potency and efficacy of CX-6258 have been quantified in numerous preclinical studies, both as a single agent and in combination with other chemotherapeutics.
In Vitro Potency
CX-6258 demonstrates potent inhibition of all three Pim kinase isoforms and robust anti-proliferative activity against a panel of human cancer cell lines.
| Target / Cell Line | IC₅₀ Value | Reference |
| Pim-1 Kinase | 5 nM | [1][4] |
| Pim-2 Kinase | 25 nM | [1][4] |
| Pim-3 Kinase | 16 nM | [1][4] |
| Cancer Cell Lines (Panel) | 0.02 - 3.7 µM | [1] |
| PC3 (Prostate Adenocarcinoma) | 452 nM | [3] |
Synergistic Effects with Chemotherapeutics
In combination studies, CX-6258 shows synergistic cell killing effects, suggesting a role in overcoming chemoresistance. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates a synergistic effect.
| Cell Line | Combination Agent | Molar Ratio (CX-6258:Agent) | CI₅₀ Value | Reference |
| PC3 | Doxorubicin | 10:1 | 0.40 | [1] |
| PC3 | Paclitaxel | 100:1 | 0.56 | [1] |
In Vivo Antitumor Activity
Oral administration of CX-6258 leads to significant, dose-dependent tumor growth inhibition (TGI) in mouse xenograft models.
| Xenograft Model | Dose (Oral, Daily) | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 (AML) | 50 mg/kg | 45% | [5] |
| MV-4-11 (AML) | 100 mg/kg | 75% | [5] |
| PC3 (Prostate) | 50 mg/kg | 51% |
Key Experimental Protocols
The following section details standardized protocols for key assays used to evaluate the effects of CX-6258 on cell viability, protein phosphorylation, and apoptosis.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.[9]
Methodology:
-
Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 4-24 hours.[10]
-
Drug Treatment: Expose cells to serial dilutions of CX-6258 hydrochloride hydrate (B1144303) for a specified duration (e.g., 72 hours).[10]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9]
-
Data Acquisition: Measure the optical density (absorbance) at 450 nm using a microplate reader.[9][10] Cell viability is expressed as a percentage relative to a vehicle-treated control.
Western Blot Analysis for Phospho-protein Levels
This technique is used to detect and quantify changes in the phosphorylation status of specific proteins, such as Bad, following treatment with CX-6258.
Methodology:
-
Cell Treatment & Lysis: Treat cells (e.g., MV-4-11) with various concentrations of CX-6258 for a set time (e.g., 2 hours).[5] Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (10-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-Bad S112) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[10]
Apoptosis Detection by Annexin V/PI Flow Cytometry
This is the gold-standard assay for quantifying apoptosis. It uses Annexin V to detect the externalization of phosphatidylserine (B164497) (an early apoptotic marker) and propidium (B1200493) iodide (PI) to identify cells with compromised membranes (late apoptotic/necrotic cells).[11]
Methodology:
-
Cell Treatment: Plate cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with CX-6258 for the desired time (e.g., 48 hours).[10]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Conclusion
CX-6258 hydrochloride hydrate is a potent pan-Pim kinase inhibitor that effectively triggers the intrinsic apoptotic pathway in cancer cells. Its primary mechanism involves the inhibition of Pim-mediated phosphorylation of the pro-apoptotic protein Bad. This action restores Bad's ability to antagonize anti-apoptotic Bcl-2 family members, leading to mitochondrial permeabilization and subsequent caspase activation. The robust preclinical data, including low nanomolar potency and significant in vivo tumor growth inhibition, underscore the therapeutic potential of CX-6258. The detailed protocols provided herein offer a framework for researchers to further investigate and characterize the pro-apoptotic effects of this and similar compounds in drug development settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 7. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. ijbs.com [ijbs.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
CX-6258 Hydrochloride Hydrate: A Pan-Pim Kinase Inhibitor for Leukemia Treatment Studies
An In-depth Technical Guide
This document provides a comprehensive technical overview of CX-6258 hydrochloride hydrate (B1144303), a potent and selective pan-Pim kinase inhibitor, with a specific focus on its application in preclinical leukemia treatment research. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
CX-6258 is an orally efficacious small molecule that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3][4][5] Overexpression of Pim kinases is a known oncogenic driver in various hematological malignancies, including acute myeloid leukemia (AML), where they play a crucial role in regulating cell survival, proliferation, and resistance to apoptosis.[1] CX-6258 has demonstrated robust anti-proliferative activity in leukemia cell lines and significant tumor growth inhibition in AML xenograft models.[1][6] Furthermore, it exhibits synergistic effects when combined with standard chemotherapeutic agents, highlighting its potential as both a monotherapy and a component of combination regimens for leukemia.[1][2]
Mechanism of Action: Targeting the Pim Kinase Signaling Axis
Pim kinases are key downstream effectors of the JAK/STAT signaling pathway, which is frequently activated by cytokines and oncogenes like Flt3-ITD in leukemia.[1] Once expressed, Pim kinases phosphorylate a number of downstream substrates that promote cell survival and proliferation. A critical function of Pim kinases is the suppression of apoptosis through the phosphorylation and inactivation of the pro-apoptotic protein Bad (Bcl-2 antagonist of cell death).[1]
CX-6258 exerts its anti-leukemic effects by competitively binding to the ATP-binding pocket of all three Pim kinase isoforms, thereby inhibiting their catalytic activity.[1][6] This blockade prevents the phosphorylation of key downstream substrates. Notably, in AML cells, CX-6258 treatment leads to a dose-dependent reduction in the phosphorylation of Bad at the Pim-specific site (Ser112) and of 4E-BP1, a key regulator of protein synthesis downstream of the mTOR pathway, at sites T37/46.[1][2][3][5] The inhibition of these pro-survival signals ultimately leads to cell cycle arrest and apoptosis in leukemia cells.[7]
Caption: CX-6258 inhibits the Pim kinase signaling pathway.
Quantitative Data Summary
The preclinical efficacy of CX-6258 has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Pim Kinase Inhibitory Activity
| Target | Assay Type | IC50 (nM) |
| Pim-1 | Cell-free | 5 |
| Pim-2 | Cell-free | 25 |
| Pim-3 | Cell-free | 16 |
| Data sourced from MedChemExpress and Selleck Chemicals.[2][3][5] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 Range (µM) |
| Various | Human Cancer Cell Lines | 0.02 - 3.7 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Among the most sensitive |
| Data indicates that cell lines derived from acute leukemias are particularly sensitive to CX-6258.[1][2] |
Table 3: In Vivo Efficacy in AML Xenograft Model
| Model | Treatment | Result |
| MV-4-11 Xenograft | 50 mg/kg CX-6258, oral, daily for 21 days | 45% Tumor Growth Inhibition (TGI) |
| MV-4-11 Xenograft | 100 mg/kg CX-6258, oral, daily for 21 days | 75% Tumor Growth Inhibition (TGI) |
| The study noted that the compound was well tolerated throughout the treatment period.[1][3] |
Table 4: Synergistic Activity with Chemotherapeutics (PC3 Cells)
| Agent 1 | Agent 2 | Molar Ratio | CI50 | Interpretation |
| CX-6258 | Doxorubicin | 10:1 | 0.40 | Synergy |
| CX-6258 | Paclitaxel | 100:1 | 0.56 | Synergy |
| CI50 (Combination Index for 50% effect): <1 indicates synergy. While this data is from a prostate cancer cell line, it supports the rationale for combination studies in leukemia.[1][2] |
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
This protocol outlines the method for determining the IC50 values of CX-6258 against Pim kinase isoforms.
-
Objective: To measure the 50% inhibitory concentration (IC50) of CX-6258 against recombinant human Pim-1, Pim-2, and Pim-3.
-
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes.
-
Peptide substrate (e.g., RSRHSSYPAGT).[2]
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Varying concentrations of CX-6258 hydrochloride hydrate.
-
Assay buffer.
-
-
Procedure:
-
Prepare a reaction mixture containing the specific Pim kinase isoform, the peptide substrate, and the appropriate ATP concentration (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[2]
-
Add varying concentrations of CX-6258 or DMSO (vehicle control) to the reaction wells.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and separate the phosphorylated substrate from the residual ATP (e.g., using phosphocellulose paper and wash steps).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each CX-6258 concentration relative to the control and determine the IC50 value using non-linear regression analysis.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol details the method to confirm the on-target effect of CX-6258 in leukemia cells.
-
Objective: To measure the effect of CX-6258 on the phosphorylation of Pim kinase substrates (Bad, 4E-BP1) in AML cells.
-
Procedure:
-
Culture MV-4-11 cells to an appropriate density.
-
Treat cells with increasing concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2 hours).[1][3]
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), total Bad, total 4E-BP1, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative levels of phosphorylated proteins.
-
Caption: Western blot workflow for cellular target engagement.
In Vivo AML Xenograft Study
This protocol describes a typical efficacy study in a mouse model of leukemia.
-
Objective: To evaluate the anti-tumor efficacy of orally administered CX-6258 in an AML xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Cell Line: MV-4-11 human AML cells.[1]
-
Procedure:
-
Subcutaneously implant MV-4-11 cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize the tumor-bearing mice into treatment groups (e.g., Vehicle control, 50 mg/kg CX-6258, 100 mg/kg CX-6258).
-
Administer the assigned treatment orally (p.o.) once daily for a predetermined period (e.g., 21 days).[1][3]
-
Measure tumor volume (e.g., with calipers) and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Monitor for any signs of toxicity throughout the study.
-
Caption: Workflow for an in vivo AML xenograft efficacy study.
Conclusion and Future Directions
This compound is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor with compelling preclinical evidence supporting its development for leukemia.[1][6] Its mechanism of action, centered on the inhibition of critical pro-survival signaling pathways, is well-defined.[1][2] Efficacy has been demonstrated in both in vitro leukemia cell proliferation assays and in vivo AML xenograft models.[1][3] Furthermore, its ability to synergize with conventional chemotherapies suggests a promising role in combination therapies to overcome drug resistance.[1][2] Continued preclinical research is necessary to fully delineate its potential and optimize its path toward potential clinical trials for hematological malignancies.[1][6]
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: CX-6258 Hydrochloride Hydrate In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of in vivo study data and detailed experimental protocols for CX-6258 hydrochloride hydrate, a potent, orally efficacious, and selective pan-Pim kinase inhibitor.[1][2][3] CX-6258 has demonstrated robust anti-tumor efficacy in preclinical xenograft models of both hematological malignancies and solid tumors.[1][4]
Data Presentation
Table 1: In Vivo Efficacy of CX-6258 in Human Tumor Xenograft Models
| Animal Model | Tumor Type | Cell Line | Dosing Regimen | Administration Route | Treatment Duration | Efficacy | Reference |
| Nude Mice | Acute Myeloid Leukemia | MV-4-11 | 50 mg/kg, once daily | Oral (PO) | 21 days | 45% Tumor Growth Inhibition (TGI) | [1][2] |
| Nude Mice | Acute Myeloid Leukemia | MV-4-11 | 100 mg/kg, once daily | Oral (PO) | 21 days | 75% Tumor Growth Inhibition (TGI) | [1][2] |
| Nude Mice | Prostate Adenocarcinoma | PC3 | 50 mg/kg, once daily | Oral (PO) | Not Specified | 51% Tumor Growth Inhibition (TGI) | [1] |
Mechanism of Action
Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in regulating cell survival and proliferation.[1] They are known to suppress apoptosis by phosphorylating and thereby inhibiting pro-apoptotic proteins such as BAD.[1] CX-6258 is a pan-inhibitor of Pim kinases.[2] In mechanistic cellular assays, CX-6258 caused a dose-dependent inhibition of the phosphorylation of the pro-survival proteins Bad and 4E-BP1 at sites specific to Pim kinase activity.[1][2] The inhibition of all three Pim kinase isoforms is considered important due to their overlapping and compensatory functions.[1]
Experimental Protocols
Protocol 1: Murine Xenograft Model for Efficacy Evaluation
This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of CX-6258 in a subcutaneous xenograft model using human cancer cell lines.
1. Materials and Reagents
-
This compound
-
Vehicle solution (e.g., CMC-Na for oral administration)[2]
-
Human tumor cell line (e.g., MV-4-11 acute myeloid leukemia or PC3 prostate cancer)[1]
-
Cell culture medium (specific to the cell line)
-
Matrigel (or similar extracellular matrix)
-
Immunocompromised mice (e.g., Nude mice)[1]
-
Sterile saline or PBS
-
Anesthesia
-
Calipers for tumor measurement
-
Animal balance
2. Animal Model and Cell Implantation
-
Acclimatize mice for at least one week before the start of the experiment.
-
Culture the selected cancer cells (e.g., MV-4-11) under standard conditions.
-
Harvest cells during their logarithmic growth phase. Resuspend the cells in sterile saline or PBS, potentially mixed with Matrigel to enhance tumor take-rate.
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
3. Drug Preparation and Administration
-
Prepare the CX-6258 formulation. For oral administration, create a homogeneous suspension in a suitable vehicle like carboxymethylcellulose sodium (CMC-Na).[2] A final concentration of 5 mg/ml can be achieved by mixing 5 mg of CX-6258 with 1 ml of CMC-Na solution.[2]
-
Prepare the vehicle control solution (e.g., CMC-Na only).
-
Administer CX-6258 or vehicle to the respective groups via oral gavage (PO) once daily.[1] Doses of 50 mg/kg and 100 mg/kg have been shown to be effective and well-tolerated.[1]
-
The total treatment duration is typically 21 days.[1]
4. Monitoring and Endpoint
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of each animal 2-3 times per week as an indicator of general health and treatment tolerance.[1]
-
At the end of the study (e.g., Day 21), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
References
Application Notes and Protocols for CX-6258 Hydrochloride Hydrate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate (B1144303) is a potent, orally bioavailable, and selective pan-inhibitor of Pim kinases.[1][2] Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis resistance. By targeting all three Pim isoforms, CX-6258 offers a comprehensive approach to inhibiting this oncogenic signaling pathway. These application notes provide detailed protocols for evaluating the efficacy of CX-6258 in cancer cell lines, including assessing its anti-proliferative and synergistic effects, as well as its impact on key signaling pathways.
Mechanism of Action
CX-6258 exerts its anti-cancer effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. This inhibition leads to a reduction in the phosphorylation of downstream pro-survival proteins, notably Bad (Bcl-2-associated death promoter) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[3] The dephosphorylation of Bad at Serine 112 (S112) promotes its pro-apoptotic function. Similarly, the inhibition of 4E-BP1 phosphorylation at Threonine 37/46 (T37/46) and Serine 65 (S65) restores its binding to eIF4E, thereby inhibiting cap-dependent translation of proteins essential for cell growth and proliferation.
References
Preparation of CX-6258 Hydrochloride Hydrate Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of CX-6258 hydrochloride hydrate (B1144303), a potent and selective pan-Pim kinase inhibitor.[1][2][3] It is intended for use by researchers and scientists in the fields of cancer biology, signal transduction, and drug development. The protocols outlined below cover preparation for both in vitro and in vivo applications. Additionally, this document includes a summary of the compound's properties, storage conditions, and a diagram of its signaling pathway.
Introduction to CX-6258
CX-6258 is an orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3) with high potency.[4][5][6] Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[6] Their expression is mediated by the JAK/STAT signaling pathway.[6] Overexpression of Pim kinases has been implicated in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[6] CX-6258 has demonstrated anti-proliferative activity in a range of cancer cell lines and has shown efficacy in preclinical tumor models.[4][7] It exerts its effect by inhibiting the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][2][4][8]
Properties of CX-6258 Hydrochloride Hydrate
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄ClN₃O₃·HCl | [4] |
| Molecular Weight | 498.40 g/mol | [4] |
| Appearance | Yellow to orange solid powder | [2][9] |
| Purity | >98% | [9] |
| CAS Number | 1353859-00-3 | [4] |
Solubility and Storage
Proper storage and handling of this compound are critical to maintain its stability and activity. The solubility in common laboratory solvents is summarized below.
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100.32 mM) | Use fresh, anhydrous DMSO as the compound is hygroscopic.[4] |
| Water | ~5 - 7.14 mg/mL | Requires sonication and warming to 60°C to dissolve.[2][4] |
| Ethanol | ~1 - 2 mg/mL | [4] |
Storage Conditions:
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Preparation of Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.984 mg of this compound (Molecular Weight = 498.40 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, if you weighed 4.984 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
Caption: Workflow for preparing CX-6258 in vitro stock solution.
Preparation of Formulation for In Vivo Use
This protocol provides an example of a formulation suitable for oral administration in animal models. This formulation should be prepared fresh before each use.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution in DMSO: Prepare a 25 mg/mL stock solution of CX-6258 in anhydrous DMSO as described in the in vitro protocol.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following order and ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Formulate the final solution: To prepare a 2.5 mg/mL final solution, add the concentrated DMSO stock solution to the pre-mixed vehicle components. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL CX-6258 stock solution to 900 µL of the vehicle.
-
Mix: Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[1]
-
Administration: The formulation should be administered to animals shortly after preparation.
Mechanism of Action and Signaling Pathway
CX-6258 functions as a pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3.[4][5] These kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[6] Upon activation, Pim kinases phosphorylate several downstream targets involved in cell survival and proliferation. Notably, CX-6258 inhibits the phosphorylation of the pro-apoptotic protein Bad at Ser112 and the translation regulator 4E-BP1 at Ser65 and Thr37/46.[4][8] Inhibition of these phosphorylation events leads to the suppression of tumor cell growth and induction of apoptosis.
Caption: CX-6258 inhibits Pim kinases, affecting downstream targets.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PIM-Kinase Inhibitor X, CX-6258 The PIM-Kinase Inhibitor X, CX-6258 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [merckmillipore.com]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medkoo.com [medkoo.com]
Application Notes and Protocols for CX-6258 Hydrochloride Hydrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate (B1144303) is a potent and selective pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[4] CX-6258 has demonstrated robust anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo in various cancer models.[1][2] These application notes provide a summary of the reported dosages and detailed protocols for the use of CX-6258 in preclinical animal models, intended to guide researchers in designing their own in vivo studies.
Data Presentation
In Vitro Potency of CX-6258
| Target | IC50 (nM) | Assay Conditions |
| Pim-1 | 5 | Cell-free radiometric assay, [ATP] = 30 µM |
| Pim-2 | 25 | Cell-free radiometric assay, [ATP] = 5 µM |
| Pim-3 | 16 | Cell-free radiometric assay, [ATP] = 155 µM |
Data sourced from Selleck Chemicals product information.[1]
In Vivo Efficacy of CX-6258 in Mouse Xenograft Models
| Animal Model | Tumor Type | Treatment Regimen | Results |
| Nude Mice | MV-4-11 (Acute Myeloid Leukemia) Xenograft | 50 mg/kg, p.o., once daily for 21 days | 45% Tumor Growth Inhibition (TGI) |
| Nude Mice | MV-4-11 (Acute Myeloid Leukemia) Xenograft | 100 mg/kg, p.o., once daily for 21 days | 75% Tumor Growth Inhibition (TGI) |
| Nude Mice | PC3 (Prostate Adenocarcinoma) Xenograft | 50 mg/kg, p.o., once daily | 51% Tumor Growth Inhibition (TGI) |
Data from Haddach et al., 2012.[1]
Signaling Pathway
The Pim kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in regulating cell survival and proliferation by phosphorylating a number of downstream targets. CX-6258, as a pan-Pim inhibitor, blocks these anti-apoptotic and pro-proliferative signals.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CX-6258 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the pan-Pim kinase inhibitor, CX-6258, in preclinical xenograft models of cancer. The protocols outlined below are based on established methodologies for acute myeloid leukemia (AML) and prostate cancer models, offering a framework for efficacy and pharmacodynamic studies.
Introduction to CX-6258
CX-6258 is a potent, selective, and orally bioavailable small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3] The Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is implicated in the tumorigenesis of various hematological malignancies and solid tumors, including leukemia and prostate cancer.[1] By inhibiting Pim kinases, CX-6258 disrupts key survival signaling pathways, leading to decreased proliferation and induction of apoptosis in cancer cells.[1][2]
Mechanism of Action: The expression of Pim kinases is mediated by the JAK/STAT signaling pathway.[1] Once expressed, Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death) and phosphorylate and activate the pro-survival protein 4E-BP1.[1][2] CX-6258 inhibits these phosphorylation events in a dose-dependent manner, thereby promoting apoptosis and inhibiting protein translation.[1][2][3]
Signaling Pathway of Pim Kinases and CX-6258 Inhibition
Caption: Pim kinase signaling pathway and the inhibitory action of CX-6258.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of CX-6258 in relevant cancer models.
Table 1: In Vitro Potency of CX-6258
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| Pim-1 | 5 | Cell-free radiometric assay[2][3] |
| Pim-2 | 25 | Cell-free radiometric assay[2][3] |
| Pim-3 | 16 | Cell-free radiometric assay[2][3] |
Table 2: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Cell Line | Treatment | Dosing Schedule | Efficacy Endpoint | Result |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia | MV-4-11 | 50 mg/kg CX-6258, p.o. | Daily for 21 days | Tumor Growth Inhibition (TGI) | 45%[1] |
| Acute Myeloid Leukemia | MV-4-11 | 100 mg/kg CX-6258, p.o. | Daily for 21 days | Tumor Growth Inhibition (TGI) | 75%[1] |
| Prostate Cancer | PC3 | 50 mg/kg CX-6258, p.o. | Daily | Tumor Growth Inhibition (TGI) | 51%[1] |
p.o. = per os (by mouth/oral gavage)
Experimental Protocols
The following are detailed protocols for establishing xenograft models and evaluating the efficacy of CX-6258.
Experimental Workflow for CX-6258 Xenograft Studies
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for CX-6258 Hydrochloride Hydrate in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate (B1144303) is a potent and selective pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim kinases has been linked to various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[1] CX-6258 exerts its effects by inhibiting the phosphorylation of downstream pro-survival proteins, notably Bad (Bcl-2 antagonist of cell death) at serine 112 (S112) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) at threonine 37/46 (T37/46).[2] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of CX-6258 on these key signaling molecules.
Mechanism of Action: The Pim Kinase Signaling Pathway
Pim kinases are constitutively active and their expression is primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway. Once expressed, Pim kinases phosphorylate a variety of substrates that promote cell survival and proliferation. Key downstream targets include the pro-apoptotic protein Bad and the translation regulator 4E-BP1. Phosphorylation of Bad at S112 by Pim kinases inhibits its pro-apoptotic function. Similarly, phosphorylation of 4E-BP1 at T37/46 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), promoting cap-dependent translation of proteins involved in cell growth and proliferation. CX-6258, as a pan-Pim kinase inhibitor, blocks these phosphorylation events, thereby promoting apoptosis and inhibiting protein synthesis.
References
Application Notes: Determination of IC50 for CX-6258 Hydrochloride Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
CX-6258 is a potent, ATP-competitive, and orally bioavailable pan-inhibitor of the Pim kinase family, targeting Pim-1, Pim-2, and Pim-3.[1][2][3][4] The Pim kinases are a family of serine/threonine kinases that are key regulators of cell survival and proliferation.[4] Their overexpression is implicated in the tumorigenesis of various solid and hematological malignancies, making them an attractive target for cancer therapy.[4][5] CX-6258 has demonstrated robust anti-proliferative activity across a range of cancer cell lines and efficacy in in vivo tumor models.[1][4][5]
Accurate determination of the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This document provides detailed protocols for determining the IC50 value of CX-6258 hydrochloride hydrate (B1144303) through both biochemical and cell-based assays.
Data Presentation: Potency of CX-6258
The inhibitory activity of CX-6258 has been quantified against both isolated kinase enzymes and various human cancer cell lines.
| Target / Cell Line | Assay Type | IC50 Value |
| Pim-1 Kinase | Biochemical (Radiometric) | 5 nM |
| Pim-2 Kinase | Biochemical (Radiometric) | 25 nM |
| Pim-3 Kinase | Biochemical (Radiometric) | 16 nM |
| Human Cancer Cell Lines | Cell-based (Antiproliferative) | 0.02 - 3.7 µM |
| MV-4-11 (Acute Myeloid Leukemia) | Cell-based (Antiproliferative) | 20 nM |
| PC3 (Prostate Adenocarcinoma) | Cell-based (Antiproliferative) | 452 nM |
| Compiled from multiple sources.[1][2][3][4][6] |
Signaling Pathway of CX-6258 Action
CX-6258 exerts its effect by inhibiting the Pim kinase signaling pathway. This pathway is often activated by cytokine signaling through the JAK/STAT cascade. Pim kinases then phosphorylate and regulate downstream pro-survival proteins, such as BAD and 4E-BP1, thereby inhibiting apoptosis and promoting protein synthesis essential for cell growth. By blocking Pim kinases, CX-6258 prevents the phosphorylation of these substrates, leading to an anti-proliferative and pro-apoptotic response.[1][2][4][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for CX-6258 Hydrochloride Hydrate in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate (B1144303) is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases.[1][2][3][4] The Pim kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[1] Overexpression of Pim kinases is observed in various hematological malignancies and solid tumors, including leukemia and prostate cancer.[1] CX-6258 inhibits all three Pim kinase isoforms at nanomolar concentrations, leading to the suppression of downstream signaling pathways that promote cell growth and survival.
These application notes provide a detailed protocol for utilizing CX-6258 hydrochloride hydrate in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. This allows researchers to investigate the role of Pim kinases in protein-protein interactions and to identify substrates and binding partners whose association is dependent on Pim kinase activity. By treating cells with CX-6258 prior to cell lysis and immunoprecipitation, one can effectively "trap" or stabilize kinase-substrate complexes or, conversely, disrupt interactions that are dependent on active Pim kinase signaling.
Mechanism of Action
CX-6258 is an ATP-competitive inhibitor that binds to the active site of Pim kinases.[5] By occupying the ATP-binding pocket, CX-6258 prevents the transfer of phosphate (B84403) from ATP to substrate proteins, thereby inhibiting their phosphorylation and downstream signaling. A key downstream effect of Pim kinase inhibition by CX-6258 is the dose-dependent reduction in the phosphorylation of pro-survival proteins such as Bad (at Ser112) and 4E-BP1 (at Thr37/46).[1]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of CX-6258 against the three Pim kinase isoforms.
| Target | IC50 |
| Pim-1 | 5 nM |
| Pim-2 | 25 nM |
| Pim-3 | 16 nM |
Data sourced from multiple suppliers and publications.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Pim kinase signaling pathway and the experimental workflow for immunoprecipitation using CX-6258.
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: Experimental Workflow for Immunoprecipitation using CX-6258.
Experimental Protocols
This section provides a detailed protocol for performing a co-immunoprecipitation experiment to investigate the effect of CX-6258 on the interaction between a Pim kinase and its putative substrate.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Co-immunoprecipitation lysis/wash buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol)
-
Protease and phosphatase inhibitor cocktails
-
Primary antibodies for immunoprecipitation and western blotting
-
Protein A/G agarose (B213101) or magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of CX-6258 (a typical starting range is 1-10 µM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for a sufficient period to allow for inhibitor activity (e.g., 2-6 hours). The optimal time should be determined empirically.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold co-immunoprecipitation lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, pre-clear the lysate by adding 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific for the protein of interest (e.g., anti-Pim-1 or an antibody against a suspected interacting protein).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to capture the immune complexes.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis/wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the protein of interest and its putative binding partners.
-
A decrease in the co-immunoprecipitated protein in the CX-6258-treated sample compared to the DMSO control would suggest that the interaction is dependent on Pim kinase activity.
-
Conclusion
This compound is a valuable tool for studying the role of Pim kinases in cellular signaling and protein-protein interactions. The provided protocols offer a framework for utilizing this inhibitor in immunoprecipitation experiments to elucidate the composition and dynamics of Pim kinase-containing protein complexes. Researchers can adapt these protocols to their specific cell types and proteins of interest to advance our understanding of Pim kinase biology and its implications in disease.
References
Application Notes and Protocols: CX-6258 Hydrochloride Hydrate and CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CX-6258 hydrochloride hydrate (B1144303), a potent pan-Pim kinase inhibitor, in conjunction with CRISPR-Cas9 screening technology. This powerful combination allows for the systematic identification of genetic factors that influence cellular response to Pim kinase inhibition, paving the way for novel therapeutic strategies and a deeper understanding of cancer biology.
Introduction to CX-6258 Hydrochloride Hydrate
CX-6258 is a selective and orally bioavailable small molecule inhibitor targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3)[1][2]. Pim kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis by regulating various downstream signaling pathways[1]. Overexpression of Pim kinases is implicated in the tumorigenesis of various hematological and solid tumors, including acute myeloid leukemia and prostate cancer[1]. By inhibiting Pim kinases, CX-6258 has demonstrated anti-proliferative activity and has been shown to synergize with other chemotherapeutic agents[1].
The Power of CRISPR Screening in Drug Discovery
CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and scalable gene editing[3]. Genome-wide CRISPR screens, which involve the systematic knockout of every gene in the genome, are a powerful tool for identifying genes that are essential for a specific phenotype, such as drug resistance or sensitivity[3][4]. When combined with a targeted inhibitor like CX-6258, CRISPR screening can uncover synthetic lethal interactions, where the simultaneous inhibition of a gene and a drug target leads to cell death, while inhibition of either alone is not lethal[5][6]. This approach is invaluable for identifying new drug targets and patient populations that may benefit from combination therapies[7][8][9].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide illustrative results from a hypothetical CRISPR screen.
Table 1: Biochemical and Cellular Activity of CX-6258
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Pim-1) | 5 nM | Radiometric Assay | [1] |
| IC50 (Pim-2) | 25 nM | Radiometric Assay | [1] |
| IC50 (Pim-3) | 16 nM | Radiometric Assay | [1] |
| Antiproliferative IC50 | 0.02 - 3.7 µM | Panel of human cancer cell lines | [1] |
| PC3 Antiproliferative IC50 | 452 nM | Prostate Adenocarcinoma | [1] |
Table 2: Illustrative Results from a Genome-Wide CRISPR Knockout Screen for Synthetic Lethality with CX-6258 in a Prostate Cancer Cell Line
| Gene Knockout | Log2 Fold Change (CX-6258 vs. DMSO) | p-value | Phenotype |
| MYC | -3.5 | < 0.001 | Synthetic Lethality |
| RICTOR | -2.8 | < 0.001 | Synthetic Lethality |
| BRD4 | -2.5 | < 0.005 | Synthetic Lethality |
| MCL1 | 3.2 | < 0.001 | Resistance |
| CDK4 | 2.9 | < 0.001 | Resistance |
Note: The data in Table 2 is illustrative and represents typical outcomes of a CRISPR screen designed to identify synthetic lethal interactions and resistance mechanisms. The log2 fold change indicates the depletion (negative values) or enrichment (positive values) of sgRNAs targeting the indicated gene in the CX-6258 treated population compared to the control.
Signaling Pathways and Experimental Workflows
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. Once activated, Pim kinases phosphorylate a range of substrates involved in cell cycle progression, apoptosis, and protein synthesis. A key mechanism of Pim kinase-mediated cell survival is the phosphorylation and inhibition of the pro-apoptotic protein Bad.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR-Drug Combinatorial Screening Identifies Effective Combination Treatments for MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer [elifesciences.org]
Application Notes and Protocols for Flow Cytometry Analysis of CX-6258 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent, orally bioavailable, and selective pan-Pim kinase inhibitor that targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3) with high efficacy.[1][2] Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis resistance in various cancers.[3] Overexpression of Pim kinases is associated with poor prognosis in several hematological malignancies and solid tumors.[3] CX-6258 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1.[1][2][4] This inhibition leads to the induction of apoptosis and cell cycle arrest, making CX-6258 a promising therapeutic agent.[5]
Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of novel drug candidates like CX-6258. This technique allows for the rapid and quantitative analysis of individual cells within a heterogeneous population, providing critical data on apoptosis, cell cycle progression, and cell viability. These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular response to CX-6258 treatment.
Data Presentation
The following tables summarize the inhibitory activity of CX-6258 and the expected quantitative outcomes from flow cytometry analysis based on studies of pan-Pim kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Data sourced from Selleck Chemicals and MedchemExpress.[1][2]
Table 2: Representative Flow Cytometry Data on Apoptosis Induction by a Pan-Pim Kinase Inhibitor (SGI-1776) in Chronic Lymphocytic Leukemia (CLL) Cells
| Treatment | Concentration (µM) | Duration (hours) | Average Increase in Apoptosis (%) |
| SGI-1776 | 1 | 24 | 10 |
| SGI-1776 | 3 | 24 | 22 |
| SGI-1776 | 10 | 24 | 38 |
Data from a study on the pan-Pim kinase inhibitor SGI-1776, demonstrating the expected dose-dependent induction of apoptosis.[4] Specific percentages for CX-6258 may vary depending on the cell line and experimental conditions.
Table 3: Representative Flow Cytometry Data on Cell Cycle Arrest Induced by Pim-2 Silencing
| Cell Line | Treatment | % of Cells in G0/G1 Phase |
| K562 | Control siRNA | ~45 |
| K562 | Pim-2 siRNA | ~65 |
| RPMI-8226 | Control siRNA | ~50 |
| RPMI-8226 | Pim-2 siRNA | ~70 |
| H1299 | Control siRNA | ~55 |
| H1299 | Pim-2 siRNA | ~75 |
| A549 | Control siRNA | ~60 |
| A549 | Pim-2 siRNA | ~80 |
Data from a study on Pim-2 silencing, illustrating the expected increase in the G0/G1 cell population following Pim kinase inhibition.[2][5] Similar effects are anticipated with CX-6258 treatment.
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in CX-6258-treated cells by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface (an early apoptotic event) using Annexin V, and the loss of membrane integrity (a late apoptotic/necrotic event) using PI.
Materials:
-
CX-6258
-
Cell line of interest (e.g., MV-4-11, PC3, or other cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Combine the detached cells with the collected medium.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-stained controls for compensation.
-
Gate on the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Analyze the fluorescence of the cell population to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in CX-6258-treated cells by staining the cellular DNA with PI.
Materials:
-
CX-6258
-
Cell line of interest
-
Complete cell culture medium
-
PBS, Ca2+ and Mg2+ free
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with CX-6258 as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells using FSC-A versus FSC-H to exclude doublets.
-
Analyze the PI fluorescence histogram to determine the percentage of cells in each phase of the cell cycle:
-
G0/G1 phase (2n DNA content)
-
S phase (between 2n and 4n DNA content)
-
G2/M phase (4n DNA content)
-
-
Mandatory Visualization
Caption: CX-6258 inhibits Pim kinases, leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of CX-6258 treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
"CX-6258 hydrochloride hydrate solubility issues and solutions"
Welcome to the technical support center for CX-6258 hydrochloride hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this potent pan-Pim kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is CX-6258 and what is its mechanism of action?
A1: CX-6258 is a potent and selective pan-Pim kinase inhibitor with IC50 values of 5 nM, 25 nM, and 16 nM for Pim-1, Pim-2, and Pim-3, respectively.[1][2] Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival and proliferation. By inhibiting all three Pim kinase isoforms, CX-6258 can block the phosphorylation of downstream targets, leading to anti-proliferative effects in various cancer cell lines. This makes it a valuable tool for cancer research and drug development.
Q2: What is the difference between CX-6258 and CX-6258 hydrochloride hydrate?
A2: CX-6258 refers to the free base form of the molecule, while this compound is a salt form where the molecule is complexed with hydrochloric acid and water. This salt form often has different physical properties, including solubility, compared to the free base. It is crucial to know which form you are working with, as the molecular weight and solubility characteristics will differ.
Q3: In which solvents is this compound soluble?
A3: this compound has been shown to be soluble in DMSO and water, although specific conditions may be required to achieve complete dissolution.[1] For detailed solubility data, please refer to the solubility table in the "Data Presentation" section below.
Q4: Can CX-6258 be used in combination with other therapeutic agents?
A4: Yes, studies have shown that CX-6258 can act synergistically with chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel. This suggests that inhibiting Pim kinases may enhance the efficacy of other cancer therapies by modulating the chemosensitivity of cancer cells.
Data Presentation
Solubility of CX-6258 Forms
| Compound Form | Solvent | Concentration | Conditions |
| This compound | DMSO | 25 mg/mL (48.41 mM) | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[1] |
| This compound | Water | 7.14 mg/mL (13.83 mM) | Requires sonication and warming to 60°C.[1] |
| CX-6258 (Free Base) | DMSO | ≥ 50 mg/mL (108.24 mM) | Saturation is unknown. Use freshly opened DMSO.[3] |
In Vivo Formulation Examples
| Formulation Components | Final Concentration of CX-6258 |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| 20% HP-β-CD in Saline | ≥ 2.5 mg/mL |
Troubleshooting Guide
Issue 1: My this compound is not dissolving in DMSO at room temperature.
-
Possible Cause: The dissolution of this compound in DMSO can be slow and may require energy input.
-
Solution:
-
Use Ultrasonic Assistance: Place the vial in an ultrasonic bath for several minutes to aid dissolution.[1]
-
Gentle Warming: If sonication is not sufficient, gentle warming (e.g., to 37°C) can be applied. Avoid excessive heat to prevent potential degradation.
-
Ensure Anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of the compound. Use a fresh, unopened bottle or an aliquot of properly stored anhydrous DMSO.[1][3]
-
Issue 2: After preparing a stock solution in DMSO, the compound precipitates when I dilute it into my aqueous cell culture medium.
-
Possible Cause: This is a common issue for hydrophobic compounds. The solubility of CX-6258 is significantly lower in aqueous solutions than in DMSO. When the DMSO stock is diluted, the compound's concentration may exceed its solubility limit in the final aqueous environment.
-
Solution:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of CX-6258 in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate dilution steps in your cell culture medium. Add the DMSO stock to the aqueous solution dropwise while gently vortexing to promote rapid mixing and avoid localized high concentrations.
-
Consider Solubility Enhancers: For in vivo studies or challenging in vitro assays, formulation with excipients like PEG300, Tween-80, or cyclodextrins can significantly improve aqueous solubility.
-
Issue 3: I am observing inconsistent results in my experiments, and I suspect my CX-6258 solution is not stable.
-
Possible Cause: The stability of small molecule inhibitors in solution can be affected by storage conditions, freeze-thaw cycles, and the composition of the solvent.
-
Solution:
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]
-
Fresh Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3] For in vitro assays, prepare fresh dilutions from your frozen stock for each experiment.
-
Protect from Light: While not explicitly stated for CX-6258, it is good practice to store solutions of organic compounds in amber vials or protected from light to prevent photodegradation.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (516.42 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Aid Solubilization: Vortex the solution thoroughly. If necessary, place the tube in an ultrasonic water bath for 5-10 minutes until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3]
Preparation of an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of CX-6258 in DMSO (e.g., 27.5 mg/mL).
-
Stepwise Mixing: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 for every 1 volume of DMSO stock and mix thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of saline to reach the final desired volume and mix thoroughly.
-
Use Freshly: It is recommended to use this formulation on the same day it is prepared.[3]
Visualizations
Caption: Troubleshooting workflow for CX-6258 solubility issues.
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of CX-6258.
References
Technical Support Center: CX-6258 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pan-Pim kinase inhibitor, CX-6258, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CX-6258?
A1: CX-6258 is a potent and selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3][4][5][6][7] Pim kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD (Bcl-2 antagonist of cell death).[4] By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of downstream targets, leading to the suppression of survival signals and subsequent apoptosis in cancer cells.[1][2][3] The expression of Pim kinases is mediated by the JAK/STAT signaling pathway.[4]
Q2: In which cancer models has CX-6258 shown in vivo efficacy?
A2: CX-6258 has demonstrated robust in vivo efficacy in preclinical xenograft models of acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3).[4][6][8]
Q3: What are the recommended dosages for CX-6258 in mouse xenograft models?
A3: In nude mice carrying MV-4-11 xenografts, oral administration of CX-6258 once daily over 21 days showed dose-dependent efficacy. A 50 mg/kg dose resulted in 45% tumor growth inhibition (TGI), while a 100 mg/kg dose produced 75% TGI.[2][4] For PC3 xenografts, a 50 mg/kg oral dose administered once daily also resulted in significant tumor growth inhibition (51% TGI).[4]
Q4: Is CX-6258 orally bioavailable?
A4: Yes, CX-6258 is an orally efficacious inhibitor.[1][4][7]
Troubleshooting Guide
Suboptimal Efficacy or Lack of Response
Problem: Observed tumor growth inhibition is lower than expected based on published data.
Possible Causes & Solutions:
-
Inadequate Formulation or Solubility:
-
Question: How should CX-6258 be formulated for oral administration in mice?
-
Answer: Proper formulation is critical for ensuring adequate bioavailability. Several formulations have been reported. One common method involves a multi-step process:
-
Dissolve CX-6258 in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix.
-
Finally, add ddH2O to the desired final volume.[1] Another suggested formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This may require sonication and warming to 60°C to achieve a clear solution.[2] A simpler formulation of 15% Cremophor EL in 85% saline has also been mentioned.[2] It is recommended to prepare fresh solutions daily.[3]
-
-
-
Incorrect Dosing Regimen:
-
Question: What is the appropriate dosing frequency?
-
Answer: Published studies with MV-4-11 and PC3 xenografts have used a once-daily (PO) dosing schedule.[4] Ensure that the dosing regimen is consistent and appropriate for your tumor model.
-
-
Tumor Model Resistance:
-
Question: Could the chosen cell line be resistant to Pim kinase inhibition?
-
Answer: While many cancer cell lines are sensitive to CX-6258, intrinsic or acquired resistance can occur. It is advisable to perform in vitro proliferation assays to confirm the IC50 of CX-6258 in your specific cell line before initiating in vivo studies.[1]
-
-
Drug Stability:
Adverse Events or Toxicity
Problem: Animals are exhibiting signs of toxicity, such as significant weight loss or lethargy.
Possible Causes & Solutions:
-
Vehicle Toxicity:
-
Question: Could the vehicle used for formulation be causing toxicity?
-
Answer: Some vehicles, particularly those containing high concentrations of DMSO or Cremophor EL, can cause adverse effects in animals. If toxicity is observed, consider adjusting the vehicle composition or performing a vehicle-only toxicity study to rule out this possibility.
-
-
Off-Target Effects:
-
Question: Does CX-6258 have known off-target activities?
-
Answer: CX-6258 has shown high selectivity for Pim kinases, with Fms-like tyrosine kinase 3 (FLT3) being one of the few other kinases it inhibits.[7] If your tumor model is sensitive to FLT3 inhibition, this could contribute to the observed effects.
-
-
Dose-Related Toxicity:
-
Question: Is the administered dose too high?
-
Answer: While studies have reported that CX-6258 is "well tolerated" at efficacious doses, it is crucial to conduct a dose-escalation study in your specific animal model to determine the maximum tolerated dose (MTD).[4]
-
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Potency of CX-6258
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Data sourced from multiple suppliers and publications.[1][2][3]
Table 2: In Vivo Efficacy of CX-6258 in Xenograft Models
| Tumor Model | Dose (mg/kg, PO, daily) | Treatment Duration (days) | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 (Acute Myeloid Leukemia) | 50 | 21 | 45% | [4] |
| MV-4-11 (Acute Myeloid Leukemia) | 100 | 21 | 75% | [2][4] |
| PC3 (Prostate Adenocarcinoma) | 50 | Not Specified | 51% | [4] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Nude mice are commonly used for xenograft studies.
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., MV-4-11 or PC3) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Formulation: Prepare CX-6258 in a suitable vehicle for oral gavage (see formulation details above).
-
Dosing: Administer CX-6258 or vehicle control orally once daily at the desired dose.
-
Data Collection: Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.[4]
-
Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Visualizations
Caption: Simplified signaling pathway of Pim kinases and the inhibitory action of CX-6258.
Caption: General experimental workflow for a CX-6258 in vivo xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing CX-6258 Hydrochloride Hydrate Concentration for Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing CX-6258 hydrochloride hydrate (B1144303) in cell-based assays. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to help optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CX-6258?
A1: CX-6258 is a potent and selective pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2] These are serine/threonine kinases that play a crucial role in cell survival and proliferation. By inhibiting all three Pim kinase isoforms, CX-6258 can suppress apoptosis and modulate chemotherapy resistance.[3] It exerts its effects by inhibiting the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][2][4]
Q2: What is the recommended concentration range for CX-6258 hydrochloride hydrate in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line. However, a general effective range for its antiproliferative activity has been observed to be between 0.02 µM and 3.7 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell lines are most sensitive to CX-6258?
A3: Cell lines derived from acute leukemias have been shown to be particularly sensitive to CX-6258.[1] However, it has demonstrated robust antiproliferative potencies against a panel of cell lines derived from both human solid tumors and hematological malignancies.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] It is recommended to prepare fresh solutions for use. For long-term storage, the stock solution in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] Always refer to the manufacturer's instructions for specific storage recommendations.
Q5: Is CX-6258 synergistic with other anti-cancer agents?
A5: Yes, studies have shown that CX-6258 can act synergistically with other chemotherapeutic agents. For instance, in prostate adenocarcinoma PC3 cells, combinations of CX-6258 with doxorubicin (B1662922) or paclitaxel (B517696) have resulted in synergistic cell killing.[3]
Data Presentation: Efficacy of CX-6258
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the known efficacy of CX-6258.
| Parameter | Value | Cell Line Context |
| Pim-1 IC50 | 5 nM | Cell-free assay |
| Pim-2 IC50 | 25 nM | Cell-free assay |
| Pim-3 IC50 | 16 nM | Cell-free assay |
| Antiproliferative IC50 Range | 0.02 - 3.7 µM | Panel of human cancer cell lines |
Note: The antiproliferative IC50 can vary significantly between different cell lines. It is highly recommended to determine the specific IC50 for your cell line of interest.
Experimental Protocol: Determining Optimal Concentration using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of CX-6258 in DMSO.
-
Perform a serial dilution of the CX-6258 stock solution in complete culture medium to achieve a range of desired concentrations. A common starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of CX-6258 to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the CX-6258 concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway showing CX-6258 inhibition of Pim kinases.
Caption: Experimental workflow for determining the optimal concentration of CX-6258.
Caption: Troubleshooting decision tree for common experimental issues.
References
Technical Support Center: CX-6258 Hydrochloride Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CX-6258 hydrochloride hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for CX-6258 hydrochloride hydrate?
Proper storage is crucial to maintain the stability and integrity of this compound.[1][2][3] Based on available data, the following conditions are recommended:
| Storage Condition | Duration |
| -20°C (Powder) | Up to 3 years[1] |
| -80°C (in solvent) | Up to 1 year[1] |
| -20°C (in solvent) | Up to 1 month[1] |
To prevent degradation, it is critical to protect the compound from moisture and repeated freeze-thaw cycles.[1][2] Aliquoting stock solutions is highly recommended.[1]
Q2: I'm observing a decrease in the potency of my CX-6258 stock solution. What could be the cause?
A decrease in potency can be attributed to several factors, primarily related to improper storage or handling. The most common causes include:
-
Degradation due to improper temperature: Storing the compound at temperatures higher than recommended can accelerate degradation.
-
Moisture absorption: this compound is potentially susceptible to hydrolysis. The use of fresh, anhydrous solvents is recommended. Some suppliers note that moisture-absorbing DMSO can reduce solubility, which may be an initial indicator of stability issues.[1]
-
Repeated freeze-thaw cycles: This can lead to the degradation of the compound in solution.[1][2]
-
Exposure to light: Although not explicitly stated in the provided documents, photodecomposition is a common degradation pathway for many organic molecules.
Q3: What are the likely degradation products of this compound?
While specific degradation products for CX-6258 are not detailed in the available literature, based on its chemical structure, potential degradation pathways can be hypothesized under forced degradation conditions. These studies are essential for identifying potential degradants and ensuring the development of stability-indicating analytical methods.[4][5][6]
Forced degradation studies typically involve exposing the drug substance to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to predict potential degradation products.[4][5][7][8]
Troubleshooting Guide
Issue: Unexpected peaks are observed during HPLC analysis of a CX-6258 sample.
This is a common issue that may indicate the presence of impurities or degradation products.
Troubleshooting Steps:
-
Verify the purity of the starting material: Ensure you are using a high-purity standard of CX-6258.
-
Review storage and handling procedures: Confirm that the compound and its solutions have been stored under the recommended conditions.
-
Investigate potential for degradation: Consider if the sample was exposed to any stress conditions (e.g., elevated temperature, light, incompatible solvents) that could have induced degradation.
-
Perform a forced degradation study: To identify potential degradation products, a forced degradation study is recommended. This will help in developing a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To investigate the stability of CX-6258 under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, HPLC grade
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of CX-6258 in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 7 days).
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a developed HPLC method. A typical starting method could be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
-
Use an LC-MS system to identify the mass of the parent drug and any degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table.
| Stress Condition | % Degradation of CX-6258 | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | Hypothetical Value | Hypothetical Value |
| 0.1 N NaOH, 60°C, 24h | Hypothetical Value | Hypothetical Value |
| 3% H₂O₂, RT, 24h | Hypothetical Value | Hypothetical Value |
| Heat (Solid), 105°C, 24h | Hypothetical Value | Hypothetical Value |
| Heat (Solution), 60°C, 24h | Hypothetical Value | Hypothetical Value |
| Photolytic (Solid) | Hypothetical Value | Hypothetical Value |
| Photolytic (Solution) | Hypothetical Value | Hypothetical Value |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. cdn2.hubspot.net [cdn2.hubspot.net]
"preventing precipitation of CX-6258 in media"
Welcome to the Technical Support Center for CX-6258. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the effective use of CX-6258 in experimental settings and to address the common challenge of its precipitation in aqueous media.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to CX-6258 precipitation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitate formation upon addition to media | Solvent Shift: CX-6258 is readily soluble in organic solvents like DMSO but has poor aqueous solubility.[1][2][3] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the CX-6258 can "crash out" of the solution. | Optimize Dilution: Instead of adding the stock solution directly, add it dropwise to pre-warmed media while gently vortexing or swirling. This prevents localized high concentrations.[4][5] Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-containing medium. The serum proteins can help to solubilize the compound.[4] Then, add this intermediate dilution to the final culture volume. Lower Final Concentration: If precipitation persists, consider reducing the final working concentration of CX-6258. |
| Precipitate forms over time in the incubator | Temperature Fluctuations: Changes in temperature can affect the solubility of CX-6258. Media Component Interaction: CX-6258 may interact with salts or other components in the media over extended periods.[5] pH Instability: Changes in the pH of the culture medium can alter the charge state and solubility of the compound. | Maintain Stable Temperature: Ensure your incubator provides a stable temperature environment. Avoid repeated removal of culture plates from the incubator. Use Buffered Media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH.[4] Assess Stability: Refer to the manufacturer's datasheet for information on the stability of CX-6258 in aqueous solutions. For longer experiments, consider replenishing the media with freshly prepared CX-6258. |
| Cloudy or hazy appearance of the media | High Final DMSO Concentration: While CX-6258 is soluble in DMSO, high concentrations of DMSO in the final culture medium can cause a cloudy appearance and may be toxic to cells.[6][7] | Minimize DMSO Concentration: The final DMSO concentration in your cell culture should typically be below 0.5%, and ideally below 0.1%.[6][8] Always include a vehicle control with the same final DMSO concentration in your experiments to assess any solvent-induced effects.[4] |
Frequently Asked Questions (FAQs)
Q1: What is CX-6258 and what is its mechanism of action?
CX-6258 is a potent and selective pan-Pim kinase inhibitor with IC50 values of 5 nM, 25 nM, and 16 nM for Pim-1, Pim-2, and Pim-3, respectively.[2][9][10] Pim kinases are involved in cell survival and proliferation. By inhibiting these kinases, CX-6258 can block the phosphorylation of downstream targets such as Bad and 4E-BP1, leading to anti-proliferative effects in various cancer cell lines.[1][9]
Q2: What are the recommended solvents for dissolving CX-6258?
CX-6258 is soluble in DMSO at concentrations of 5 mg/mL to ≥ 50 mg/mL and in DMF at 1 mg/mL.[2][9] It is practically insoluble in water.[3][11] For preparing stock solutions, it is crucial to use high-quality, anhydrous DMSO, as moisture can negatively impact solubility.[8][11]
Q3: How can I prepare a working solution of CX-6258 for in vitro experiments to avoid precipitation?
To minimize precipitation, prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM).[12] For cell-based assays, pre-warm your complete culture medium (containing serum) to 37°C.[4][12] Then, perform a stepwise dilution by first diluting the DMSO stock into a small volume of the pre-warmed medium, mixing gently, and then adding this intermediate solution to the final volume of culture medium.[4][12]
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final DMSO concentration below 0.5%, and for many sensitive cell lines, below 0.1%.[8] It is essential to run a vehicle control experiment with the same final concentration of DMSO to distinguish the effects of the solvent from the effects of CX-6258.
Data Presentation
Table 1: Solubility of CX-6258 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (108.24 mM) | [9] |
| DMSO | 5 mg/mL | [2] |
| DMF | 1 mg/mL | [2] |
| Water | Insoluble | [3][11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.95 mM) | [1][9] |
| Ethanol | 2 mg/mL | [11] |
Note: The solubility in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO.[11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM CX-6258 Stock Solution in DMSO
Materials:
Procedure:
-
Bring the vial of CX-6258 powder to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add 216.5 µL of anhydrous DMSO per 1 mg of CX-6258 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, brief sonication in a water bath can aid dissolution.[9][13]
-
Aliquot the stock solution into single-use, tightly sealed sterile vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.[9]
Protocol 2: Preparation of a 1 µM Working Solution of CX-6258 in Cell Culture Medium
Materials:
-
10 mM CX-6258 stock solution in DMSO
-
Complete cell culture medium (containing serum), pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM CX-6258 stock solution at room temperature.
-
To prepare a 1 µM working solution in 10 mL of medium, you will need 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.01%.
-
In a sterile tube, add a small volume of the pre-warmed medium (e.g., 200 µL).
-
Add the 1 µL of 10 mM CX-6258 stock solution to the small volume of medium.
-
Gently vortex the tube to mix thoroughly.
-
Add this intermediate solution to the remaining volume of the pre-warmed medium (9.8 mL) to reach the final volume of 10 mL.
-
Mix the final working solution by gentle inversion. Do not vortex vigorously to avoid damaging media components.
-
Use the freshly prepared medium for your experiment immediately.
Visualizations
Caption: Recommended workflow for preparing CX-6258 working solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CX-6258 | Pim | TargetMol [targetmol.com]
"CX-6258 hydrochloride hydrate toxicity in cell culture"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CX-6258 hydrochloride hydrate (B1144303) in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CX-6258?
A1: CX-6258 is a potent, orally efficacious, and selective pan-inhibitor of Pim kinases, which are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][][3] These kinases are involved in cell survival, proliferation, and apoptosis.[1][][4] By inhibiting all three Pim kinase isoforms, CX-6258 can prevent the phosphorylation of downstream pro-survival proteins like Bad and 4E-BP1.[1][][3] This leads to the induction of apoptosis and a reduction in cell proliferation in various cancer cell lines.[1][4]
Q2: How should I prepare and store stock solutions of CX-6258 hydrochloride hydrate?
A2: It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] For example, a 10 mM stock solution can be prepared. Note that moisture-absorbing DMSO can reduce the solubility of CX-6258, so it is crucial to use fresh, high-quality DMSO.[3] The solid compound can be stored at -20°C for up to 3 years.[4] Once dissolved in DMSO, the stock solution should be stored in small aliquots at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[4][5]
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound has limited solubility in water.[6] While it is highly soluble in DMSO, direct dilution of the DMSO stock into aqueous cell culture media can lead to precipitation, especially at higher concentrations. To improve solubility in aqueous solutions for in vivo studies, co-solvents like PEG300 and Tween 80 can be used.[3] For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What are the expected IC50 values for CX-6258 in cell culture?
A4: The anti-proliferative activity of CX-6258 varies depending on the cell line. Reported IC50 values against a panel of human cancer cell lines range from 0.02 to 3.7 µM.[1][3] Acute leukemia cell lines have been shown to be particularly sensitive to CX-6258.[1][3]
Q5: Are there any known off-target effects of CX-6258?
A5: CX-6258 has been shown to have excellent kinase selectivity.[7] However, in addition to inhibiting Pim kinases, it has been reported to inhibit Fms-like tyrosine kinase 3 (FLT3) at higher concentrations.[8][9] When interpreting experimental results, it is important to consider the potential for FLT3 inhibition, especially in cell lines where this kinase plays a significant role.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in cell culture media after dilution from DMSO stock. | 1. Poor aqueous solubility of CX-6258. 2. Final concentration of the compound is too high. 3. Interaction with components in the serum or media. | 1. Perform serial dilutions of the DMSO stock in your cell culture media. Ensure thorough mixing after each dilution step. 2. Avoid preparing large volumes of diluted compound long before use. Prepare fresh dilutions for each experiment. 3. Decrease the final concentration of CX-6258 in your experiment if possible. 4. Consider reducing the serum concentration in your media during the treatment period, if compatible with your cell line. |
| High variability in cell viability/toxicity results between experiments. | 1. Inconsistent cell seeding density. 2. Cells are in different growth phases. 3. Inaccurate pipetting of the compound. 4. Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Ensure a uniform single-cell suspension before seeding. Use a cell counter for accurate cell numbers. 2. Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. 3. Use calibrated pipettes and ensure proper mixing of the compound in the media. 4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| No significant effect on cell viability at expected effective concentrations. | 1. The cell line used is resistant to Pim kinase inhibition. 2. The compound has degraded. 3. Incorrect concentration of the compound was used. | 1. Check the expression level of Pim kinases in your cell line. High expression may correlate with sensitivity. 2. Confirm the activity of your compound by testing it on a sensitive cell line, such as the MV-4-11 acute myeloid leukemia cell line.[7] 3. Prepare a fresh dilution of the compound from a new stock aliquot. 4. Perform a dose-response experiment over a wider range of concentrations. |
| High levels of cell death observed in the vehicle (DMSO) control group. | 1. The final concentration of DMSO is too high. 2. The cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration in the culture media is below 0.5%. Ideally, it should be consistent across all treatment groups, including the untreated control. 2. Perform a DMSO toxicity test on your cell line to determine the maximum tolerable concentration. |
Data Presentation
Inhibitory Activity of CX-6258 Against Pim Kinases
| Kinase | IC50 (nM) |
| Pim-1 | 5[1][][3] |
| Pim-2 | 25[1][][3] |
| Pim-3 | 16[1][][3] |
Anti-proliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) |
| Human Cancer Cell Lines | 0.02 - 3.7[1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
This protocol outlines a general procedure for determining the effect of CX-6258 on cell viability.
Materials:
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of CX-6258 in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of CX-6258.
-
Include a vehicle control (media with the same concentration of DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using flow cytometry.
Materials:
-
This compound
-
Anhydrous DMSO
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with CX-6258 at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.
-
Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Mandatory Visualization
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: Experimental workflow for a cell viability assay with CX-6258.
Caption: Troubleshooting logic for experiments with CX-6258.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jcpjournal.org [jcpjournal.org]
- 5. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
"reproducibility of experiments with CX-6258"
Welcome to the technical support center for CX-6258. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with CX-6258 and troubleshooting potential reproducibility challenges.
Frequently Asked Questions (FAQs)
Q1: What is CX-6258 and what is its mechanism of action?
A1: CX-6258 is a potent and selective, orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2] It functions by competitively binding to the ATP-binding pocket of the Pim kinases, thereby inhibiting their serine/threonine kinase activity.[3] This inhibition prevents the phosphorylation of downstream target proteins involved in cell survival and proliferation, such as Bad and 4E-BP1.[2][4][5]
Q2: What are the recommended storage conditions for CX-6258?
A2: For long-term storage, CX-6258 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.
Q3: How should I prepare stock solutions of CX-6258?
A3: CX-6258 is soluble in DMSO. For in vitro experiments, a stock solution of 25 mg/mL (50.16 mM) or higher can be prepared in fresh, moisture-free DMSO.[4][5] For in vivo studies, a common formulation involves dissolving CX-6258 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure complete dissolution, which may be aided by warming and sonication.
Q4: Why do I observe variability in the IC50 values for CX-6258 in my cell line compared to published data?
A4: Variability in IC50 values is a common issue in preclinical research and can be attributed to several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
Assay Conditions: Differences in cell seeding density, assay duration (e.g., 48h vs. 72h), and the type of viability assay used (e.g., MTT, CCK-8) can significantly impact results.
-
Compound Purity and Handling: Verify the purity of your CX-6258 lot. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Media and Serum: Variations in cell culture media and the batch of fetal bovine serum (FBS) can influence cell growth rates and drug response.
Troubleshooting Guides
Problem 1: Inconsistent anti-proliferative effects in cell viability assays.
-
Possible Cause 1: Suboptimal Cell Seeding Density.
-
Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Cells should be in the logarithmic growth phase at the end of the experiment in the untreated control wells.
-
-
Possible Cause 2: Inaccurate Drug Concentration.
-
Recommendation: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Recommendation: To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Problem 2: Weak or no inhibition of downstream signaling (p-Bad, p-4E-BP1) in Western Blots.
-
Possible Cause 1: Insufficient Treatment Time or Concentration.
-
Recommendation: Perform a time-course (e.g., 2, 4, 8, 24 hours) and dose-response (e.g., 0.1, 1, 10 µM) experiment to determine the optimal conditions for observing inhibition of Bad and 4E-BP1 phosphorylation in your cell line.
-
-
Possible Cause 2: Poor Antibody Quality.
-
Possible Cause 3: Rapid Phosphatase Activity.
-
Recommendation: Immediately place cells on ice after treatment and lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target | IC50 (nM) | Assay Type | Reference |
| Pim-1 | 5 | Radiometric Assay | [4] |
| Pim-2 | 25 | Radiometric Assay | [4] |
| Pim-3 | 16 | Radiometric Assay | [4] |
Table 2: Anti-proliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 20 | [6] |
| PC3 | Prostate Cancer | 452 | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability (MTT/CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CX-6258 in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of CX-6258. Include a vehicle control (e.g., DMSO at the same final concentration as the highest CX-6258 dose).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[7]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Pim Kinase Signaling
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of CX-6258 or vehicle for the optimized duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Bad (Ser112), p-4E-BP1 (Thr37/46), total Bad, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: CX-6258 inhibits Pim kinases, preventing phosphorylation of Bad and 4E-BP1.
Caption: A typical experimental workflow for evaluating CX-6258 in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
"interpreting unexpected results with CX-6258"
Welcome to the technical support center for CX-6258, a potent, selective, and orally efficacious pan-Pim kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CX-6258?
CX-6258 is a pan-Pim kinase inhibitor with high potency against all three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim kinases to block their catalytic activity.[4] This inhibition prevents the phosphorylation of downstream substrates involved in cell survival and proliferation, such as Bad and 4E-BP1.[1][2][3]
Q2: What are the expected cellular effects of CX-6258 treatment?
Treatment of cancer cell lines with CX-6258 is expected to lead to a dose-dependent inhibition of cell proliferation.[1] Mechanistically, this is accompanied by a reduction in the phosphorylation of Pim kinase substrates, such as p-Bad (Ser112) and p-4E-BP1 (Thr37/46).[1][2] In some models, CX-6258 has been shown to induce apoptosis and exhibit synergistic anti-cancer activity when combined with chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel.[1][5]
Q3: In which cancer types has CX-6258 shown the most promise?
Preclinical studies have demonstrated robust anti-proliferative activity of CX-6258 across a panel of human cancer cell lines. It has shown particular sensitivity in acute leukemia cell lines.[1][5] Additionally, in vivo studies have shown its efficacy in tumor models of acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3).[4][5]
Q4: Are there any known off-target effects of CX-6258?
While CX-6258 is described as a selective pan-Pim kinase inhibitor, some broader kinase screening has been performed. In a panel of 107 kinases, at a concentration of 0.5 μM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80%.[5] However, at higher concentrations, off-target effects on other kinases are possible. Researchers should always consider the possibility of off-target effects when interpreting unexpected phenotypes.
Troubleshooting Unexpected Results
Scenario 1: No significant inhibition of cell proliferation is observed at expected IC50 values.
Possible Cause 1: Compound Instability or Improper Storage
-
Troubleshooting:
-
Ensure the compound has been stored correctly. For long-term storage, powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[3]
-
Prepare fresh stock solutions in a suitable solvent like DMSO.[1] Avoid repeated freeze-thaw cycles.
-
Confirm the final concentration of the compound in your assay medium.
-
Possible Cause 2: Cell Line Insensitivity
-
Troubleshooting:
-
Verify the expression levels of Pim kinases in your cell line. Cell lines with low or absent Pim kinase expression may not be sensitive to CX-6258.
-
Consider the presence of compensatory signaling pathways in your cell model that may bypass the effects of Pim kinase inhibition.
-
Perform a dose-response curve over a wider range of concentrations to determine the actual IC50 for your specific cell line.
-
Possible Cause 3: Assay-related Issues
-
Troubleshooting:
-
Ensure your proliferation assay (e.g., MTT, CellTiter-Glo) is optimized and performing within its linear range.
-
Check for interference of the compound with the assay components. Run a control with the compound in cell-free media.
-
Scenario 2: Unexpected changes in protein expression or phosphorylation are observed.
Possible Cause 1: Off-Target Effects
-
Troubleshooting:
-
As mentioned, while selective, off-target effects can occur, especially at higher concentrations.
-
Perform a kinase inhibitor screen with a broader panel to identify potential off-target kinases.
-
Use a structurally distinct Pim kinase inhibitor as a control to confirm that the observed phenotype is due to Pim inhibition.
-
Possible Cause 2: Cellular Compensation Mechanisms
-
Troubleshooting:
-
Inhibition of one pathway can sometimes lead to the upregulation of compensatory pathways.
-
Perform a time-course experiment to observe early and late cellular responses to CX-6258 treatment.
-
Use pathway analysis tools (e.g., phospho-proteomics, RNA-seq) to identify activated compensatory signaling.
-
Possible Cause 3: Antibody Specificity in Western Blotting
-
Troubleshooting:
-
Ensure the primary antibodies used for detecting phosphorylated proteins are specific and have been validated for the application.
-
Include appropriate positive and negative controls in your Western blot experiments.
-
Data Summary
Table 1: In Vitro Potency of CX-6258
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Data sourced from multiple suppliers and publications.[1][2][3]
Table 2: In Vivo Efficacy of CX-6258 in Xenograft Models
| Tumor Model | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| MV-4-11 (AML) | 50 | Daily for 21 days | 45% |
| MV-4-11 (AML) | 100 | Daily for 21 days | 75% |
| PC3 (Prostate) | 50 | Daily | 51% |
Data from Haddach et al., 2011.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of Pim Kinase Substrate Phosphorylation
-
Cell Treatment: Plate MV-4-11 cells and treat with varying concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.[6]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-Bad (Ser112), p-4E-BP1 (Thr37/46), total Bad, total 4E-BP1, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of CX-6258.
Caption: A logical workflow for troubleshooting unexpected experimental results with CX-6258.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to CX-6258 Hydrochloride Hydrate and Other Pim Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that have emerged as critical targets in oncology.[1][2] These kinases are key regulators of signaling pathways that control cell survival, proliferation, and metabolism.[3][4] Overexpressed in numerous hematological malignancies and solid tumors, Pim kinases contribute to tumorigenesis by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD, thereby suppressing apoptosis.[1][5] Due to functional redundancy and compensatory upregulation among the isoforms, a therapeutic strategy involving the inhibition of all three Pim kinases (pan-Pim inhibition) is considered highly promising.[5][6]
This guide provides an objective comparison of CX-6258 hydrochloride hydrate, a potent and selective pan-Pim kinase inhibitor, with other notable inhibitors in its class, supported by quantitative biochemical and cellular data.[7][8][9]
Comparative Inhibitory Activity
The efficacy of a kinase inhibitor is initially determined by its ability to inhibit the target enzyme's activity, typically measured as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value. Lower values indicate higher potency. CX-6258 demonstrates potent, low-nanomolar inhibition across all three Pim kinase isoforms.[7][8] Its profile is compared with other well-characterized pan-Pim inhibitors such as AZD1208 and GDC-0339, as well as the first-generation inhibitor SGI-1776.
Table 1: In Vitro Kinase Inhibitory Potency of Select Pim Inhibitors
| Compound | Pim-1 | Pim-2 | Pim-3 | Other Notable Targets |
|---|---|---|---|---|
| CX-6258 | IC50: 5 nM[7][8] | IC50: 25 nM[7][8] | IC50: 16 nM[7][8] | Flt-3 (IC50: 134 nM)[9] |
| AZD1208 | IC50: 0.4 nM[10][11] | IC50: 5.0 nM[10][11] | IC50: 1.9 nM[10][11] | Highly selective for Pim kinases[11] |
| SGI-1776 | IC50: 7 nM[12][13] | IC50: 363 nM[12][13] | IC50: 69 nM[12][13] | Flt-3 (IC50: 44 nM)[12][14] |
| GDC-0339 | Ki: 0.03 nM[15][16] | Ki: 0.1 nM[15][16] | Ki: 0.02 nM[15][16] | Orally bioavailable and well-tolerated[15] |
Note: IC50 and Ki values are method-dependent and should be compared with caution across different studies. Data presented are representative values.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line(s) | Potency (IC50/GI50) |
|---|---|---|
| CX-6258 | PC3 (Prostate Cancer) | 452 nM[5] |
| Panel of cell lines | 0.02 - 3.7 µM[7] | |
| AZD1208 | MOLM-16 (AML) | Potent growth inhibition[10][17] |
| SGI-1776 | Various | Median relative IC50: 3.1 µM[12] |
| GDC-0339 | MM.1S (Multiple Myeloma) | 100 nM[15][16] |
Pim Kinase Signaling Pathway
Pim kinases are constitutively active and primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway.[2][5] Once expressed, they phosphorylate key cellular proteins to promote cell survival and proliferation. The diagram below illustrates this pathway and highlights the points of intervention by Pim inhibitors.
Experimental Methodologies
The data presented in this guide are derived from standardized biochemical and cell-based assays. Below are representative protocols for evaluating Pim kinase inhibitors.
This workflow outlines a typical luminescence-based assay (e.g., ADP-Glo™) used to determine an inhibitor's IC50 value against a purified kinase.
This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP formed in a kinase reaction.[18] ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is directly proportional to kinase activity.[18]
-
Key Reagents: Recombinant human Pim-1, Pim-2, or Pim-3; peptide substrate (e.g., RSRHSSYPAGT)[7][19]; ATP; Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[18]; CX-6258 or other test inhibitors; ADP-Glo™ Reagent; Kinase Detection Reagent.
-
Procedure Outline:
-
Prepare serial dilutions of the test inhibitor in a 384-well assay plate.
-
Add a solution containing the Pim kinase enzyme to each well and incubate briefly to allow for inhibitor binding.[20]
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.[21]
-
Incubate the reaction for 60 minutes at room temperature.[18]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add Kinase Detection Reagent, which converts the newly synthesized ADP into a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
-
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity and proliferation of cancer cell lines.
-
Principle: The MTT assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[22] The amount of formazan produced is proportional to the number of viable cells.
-
Key Reagents: Human cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells); complete culture medium; 96-well plates; CX-6258 or other test inhibitors; MTT solution (5 mg/mL in PBS); Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure Outline:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Treat the cells with serial dilutions of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plate for an appropriate duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[23]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.[22]
-
Add 100 µL of Solubilization Buffer to each well and mix thoroughly to dissolve the formazan crystals.[22]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
-
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim kinases in cancer: Diagnostic, prognostic and treatment opportunities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. GDC-0339 | Pim | TargetMol [targetmol.com]
- 17. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pan-Pim Kinase Inhibitors: CX-6258 and SGI-1776
In the landscape of targeted cancer therapy, the Pim family of serine/threonine kinases has emerged as a compelling target due to its central role in cell survival, proliferation, and apoptosis. This guide provides a detailed comparison of two notable pan-Pim kinase inhibitors, CX-6258 and SGI-1776, with a focus on their efficacy, mechanism of action, and preclinical performance. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action and Kinase Selectivity
Both CX-6258 and SGI-1776 function as ATP-competitive inhibitors of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are constitutively active and their overexpression has been implicated in the tumorigenesis of various hematological and solid tumors.[2][3] By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby interfering with critical cell signaling pathways.
Downstream effects of Pim kinase inhibition by both compounds include the reduced phosphorylation of pro-apoptotic proteins such as Bad and the translational regulator 4E-BP1.[4][5] This leads to the induction of apoptosis and inhibition of protein synthesis, contributing to their anti-cancer activity.[4][6] SGI-1776 has also been shown to decrease levels of the anti-apoptotic protein Mcl-1 at both the transcript and protein level.[6][7]
A key differentiator between the two inhibitors lies in their kinase selectivity. While CX-6258 is a highly selective pan-Pim kinase inhibitor, SGI-1776 also potently inhibits the Flt3 kinase.[2][8] This dual activity may be advantageous in cancers driven by Flt3 mutations, such as certain types of acute myeloid leukemia (AML).[9][10]
In Vitro Efficacy: A Head-to-Head Comparison
The potency of CX-6258 and SGI-1776 has been evaluated in various cancer cell lines, with IC50 values providing a quantitative measure of their inhibitory activity.
| Inhibitor | Pim-1 IC50 | Pim-2 IC50 | Pim-3 IC50 | Flt3 IC50 | Cell Line Antiproliferative Activity (IC50) |
| CX-6258 | 5 nM[4][11] | 25 nM[4][11] | 16 nM[4][11] | 134 nM[2] | 0.02 - 3.7 µM in a panel of human cancer cell lines[4] |
| SGI-1776 | 7 nM[8] | 363 nM[12] | 69 nM[12] | 44 nM[8] | Median relative IC50 of 3.1 µM in the PPTP in vitro panel[12][13] |
Table 1: Comparison of in vitro potency of CX-6258 and SGI-1776.
CX-6258 demonstrates potent, low nanomolar inhibition of all three Pim kinase isoforms.[4][11] In contrast, SGI-1776 is most potent against Pim-1, with significantly higher IC50 values for Pim-2 and Pim-3.[8][12] Notably, SGI-1776 exhibits potent inhibition of Flt3, a feature not as prominent with CX-6258.[2][8]
Preclinical In Vivo Efficacy
Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.
CX-6258: In a mouse xenograft model using the MV-4-11 acute myeloid leukemia cell line, oral administration of CX-6258 resulted in a dose-dependent tumor growth inhibition of 45% at 50 mg/kg and 75% at 100 mg/kg, administered daily for 21 days.[2] In a PC3 prostate adenocarcinoma xenograft model, a 50 mg/kg oral dose of CX-6258 resulted in 51% tumor growth inhibition.[2]
SGI-1776: In preclinical studies using human-derived myeloid leukemia xenograft models, orally delivered SGI-1776 induced complete tumor regression.[12] Specifically, in subcutaneous MV4;11 xenografts, SGI-1776 induced complete responses.[12][13] In a broader panel of 39 pediatric preclinical testing program (PPTP) xenograft models, SGI-1776 induced significant differences in event-free survival (EFS) distribution in 9 of 31 solid tumor models and 1 of 8 acute lymphoblastic leukemia (ALL) models.[12]
Synergistic Potential
CX-6258 has shown synergistic cell-killing effects when combined with chemotherapeutic agents. In PC3 cells, combinations of CX-6258 with doxorubicin (B1662922) (10:1 molar ratio) and paclitaxel (B517696) (100:1 molar ratio) yielded combination index (CI50) values of 0.4 and 0.56, respectively, indicating synergy.[4] Similarly, SGI-1776 has been shown to significantly augment the efficacy of cytarabine (B982) in AML models.[14]
Clinical Development and Safety Profile
While both compounds have shown promising preclinical activity, their clinical development trajectories have diverged significantly. SGI-1776 entered Phase I clinical trials for refractory prostate cancer and non-Hodgkin's lymphoma.[15] However, clinical development was discontinued (B1498344) due to dose-limiting cardiac QTc prolongation, indicating a narrow therapeutic window.[16] Information on the clinical development status of CX-6258 is less publicly available from the provided search results.
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric):
The inhibitory activity of the compounds against Pim kinases is typically determined using a radiometric assay.[4][8]
-
Recombinant human Pim-1, Pim-2, or Pim-3 kinase is incubated with a specific peptide substrate (e.g., RSRHSSYPAGT) and [γ-³²P]ATP in a reaction buffer.[4][8]
-
The reaction is initiated by the addition of a Mg/ATP mixture and incubated at room temperature for a defined period (e.g., 40 minutes).[8]
-
The reaction is stopped by the addition of phosphoric acid.[8]
-
A portion of the reaction mixture is spotted onto a filtermat, which is then washed to remove unincorporated [γ-³²P]ATP.[8]
-
The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.[8]
-
IC50 values are calculated by measuring the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell Proliferation/Viability Assays:
The anti-proliferative effects of the inhibitors on cancer cell lines are assessed using standard viability assays.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
The luminescence or absorbance is read using a plate reader.
-
IC50 values are determined by plotting the percentage of viable cells against the inhibitor concentration.
Western Blot Analysis:
Western blotting is used to assess the effect of the inhibitors on the phosphorylation of downstream targets.
-
Cells are treated with the inhibitor or vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., phospho-Bad, phospho-4E-BP1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways
Figure 1: Simplified signaling pathway of Pim kinases and points of inhibition by CX-6258 and SGI-1776.
Figure 2: General experimental workflow for evaluating the efficacy of Pim kinase inhibitors.
Conclusion
Both CX-6258 and SGI-1776 are potent inhibitors of the Pim kinase family with demonstrated preclinical anti-cancer activity. CX-6258 stands out as a more selective pan-Pim inhibitor with balanced, low nanomolar potency against all three isoforms. SGI-1776, while also a pan-Pim inhibitor, exhibits a preference for Pim-1 and possesses the distinct feature of potent Flt3 inhibition. This dual activity could be a therapeutic advantage in specific cancer contexts. However, the clinical development of SGI-1776 was halted due to safety concerns, highlighting the critical importance of the therapeutic index. The preclinical data for CX-6258 is robust, demonstrating significant in vivo efficacy and synergistic potential with chemotherapy. Further clinical investigation of CX-6258 is warranted to determine its full therapeutic potential. This comparative guide underscores the nuances in the profiles of even closely related targeted therapies and the importance of a comprehensive evaluation of both efficacy and safety.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. astx.com [astx.com]
- 16. astx.com [astx.com]
Comparative Guide to CX-6258 Hydrochloride Hydrate for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CX-6258 hydrochloride hydrate (B1144303) with other pan-Pim kinase inhibitors, supported by experimental data and detailed protocols. The information is intended to assist researchers in designing and interpreting target validation studies.
Introduction to CX-6258 Hydrochloride Hydrate
CX-6258 is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3][4] The Pim kinases are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[1] Overexpression of Pim kinases has been observed in various hematological malignancies and solid tumors.[1] CX-6258 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1.[3][4]
Comparative Performance Data
The following tables summarize the in vitro potency and cellular activity of CX-6258 in comparison to other well-characterized pan-Pim kinase inhibitors.
Table 1: Biochemical Potency of Pan-Pim Kinase Inhibitors
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Pim-1 Ki (pM) | Pim-2 Ki (pM) | Pim-3 Ki (pM) |
| CX-6258 | 5[2][3][4] | 25[2][3][4] | 16[2][3][4] | 5[1] | - | - |
| SGI-1776 | 7[5][6][7][8] | 363[5][6][7][8] | 69[5][6][7][8] | - | - | - |
| AZD1208 | 0.4[9][10][11][12][13] | 5[9][10][11][12][13] | 1.9[9][10][11][12][13] | 0.1 (nM)[12] | 1.92 (nM)[12] | 0.4 (nM)[12] |
| LGH447 (PIM447) | - | <3 | - | 6[13][14][15][16][17] | 18[13][14][15][16][17] | 9[13][14][15][16][17] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant.
Table 2: Cellular Antiproliferative Activity of Pan-Pim Kinase Inhibitors
| Compound | Cell Line | IC50 (µM) |
| CX-6258 | Human cancer cell lines | 0.02 - 3.7[2] |
| SGI-1776 | Leukemia and solid tumor cell lines | 0.005 - 11.68[5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Pim kinase signaling pathway and a typical experimental workflow for evaluating Pim kinase inhibitors.
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: Experimental Workflow for Evaluating Pim Kinase Inhibitors.
Experimental Protocols
Radiometric Kinase Assay (for IC50/Ki Determination)
This protocol is a generalized method for determining the in vitro potency of kinase inhibitors.[18][19][20][21][22]
Materials:
-
Recombinant Pim-1, Pim-2, or Pim-3 kinase
-
Peptide substrate (e.g., RSRHSSYPAGT)[5]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 10 mM HEPES pH 8.0, 10 mM MgCl₂)[21]
-
Test compound (CX-6258 or alternatives) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)[18]
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP. The final ATP concentration should be near the Km for each kinase isoform.[12]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.[18]
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[19]
-
Quantify the amount of incorporated radioactivity on the paper using a scintillation counter or phosphorimager.[18]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve. Ki values can be determined by performing the assay at multiple ATP concentrations.[23]
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of Pim kinase inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[24][25][26]
Materials:
-
Complete cell culture medium
-
Test compound (CX-6258 or alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[26]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[26]
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[26]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Western Blot for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of Pim kinase substrates, such as Bad and 4E-BP1, in response to inhibitor treatment.[27][28][29][30][31]
Materials:
-
Cancer cell line of interest
-
Test compound (CX-6258 or alternatives)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Primary antibodies (phospho-specific and total protein antibodies for Bad, 4E-BP1, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 2 hours).[1]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.[27]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.[28]
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. plus.labcloudinc.com [plus.labcloudinc.com]
- 16. adooq.com [adooq.com]
- 17. acebiolab.com [acebiolab.com]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 28. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 29. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
Validating Phosphorylation Inhibition by CX-6258: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CX-6258, a potent pan-Pim kinase inhibitor, with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation of its performance in inhibiting phosphorylation.
Introduction to Pim Kinases and CX-6258
Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in various cancers, making them an attractive target for therapeutic intervention. CX-6258 is an orally bioavailable, potent, and selective pan-Pim kinase inhibitor.[1] It exerts its effects by inhibiting the phosphorylation of downstream substrates, thereby interfering with pro-survival signaling pathways.
Comparative Analysis of Pim Kinase Inhibitors
To objectively assess the efficacy of CX-6258, it is essential to compare its biochemical potency with other known Pim kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CX-6258 and its alternatives against the three Pim kinase isoforms.
Table 1: Comparison of IC50 Values for Pim Kinase Inhibitors
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| CX-6258 | 5[1][2] | 25[1][2] | 16[1][2] |
| SGI-1776 | 7 | 363 | 69 |
| AZD1208 | 0.4[2] | 5[2] | 1.9[2] |
| PIM447 (LGH447) | Ki: 0.006[2] | Ki: 0.018[2] | Ki: 0.009[2] |
Note: Ki values for PIM447 are presented as provided in the source.
Validation of Phosphorylation Inhibition: Cellular Effects
The efficacy of a kinase inhibitor is ultimately determined by its ability to modulate downstream signaling pathways within a cellular context. A key mechanism of Pim kinase inhibitors is the reduction of phosphorylation of their substrates, such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1.
Table 2: Comparison of Cellular Effects on Substrate Phosphorylation
| Inhibitor | Effect on Phospho-Bad (Ser112) | Effect on Phospho-4E-BP1 (Thr37/46) |
| CX-6258 | Dose-dependent reduction[1] | Dose-dependent reduction[1] |
| SGI-1776 | Reduction in phosphorylation | Reduction in phosphorylation |
| AZD1208 | Reduction in phosphorylation | Dose-dependent reduction[1] |
| PIM447 (LGH447) | Decrease in phosphorylation | Reduction in phosphorylation |
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments cited in the validation of Pim kinase inhibition.
Protocol 1: Radiometric Kinase Assay for IC50 Determination
This assay measures the enzymatic activity of Pim kinases and the inhibitory effect of compounds like CX-6258.
-
Reaction Setup: Prepare a reaction mixture containing the respective recombinant human Pim kinase (Pim-1, Pim-2, or Pim-3), a peptide substrate (e.g., RSRHSSYPAGT), and [γ-33P]-ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., CX-6258) or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]-ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the peptide substrate using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Validating Inhibition of Substrate Phosphorylation
This technique is used to detect the levels of phosphorylated proteins in cells treated with Pim kinase inhibitors.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MV-4-11 human AML cells) to an appropriate density. Treat the cells with various concentrations of the Pim kinase inhibitor (e.g., CX-6258) or a vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% w/v BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Bad (Ser112) and anti-phospho-4E-BP1 (Thr37/46)) and an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated proteins to the total protein or loading control to determine the relative reduction in phosphorylation.
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: Experimental Workflow for Western Blot Analysis.
References
Comparative Analysis of CX-6258 Hydrochloride Hydrate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Kinase Selectivity Profile of CX-6258.
This guide provides a detailed comparison of the cross-reactivity profile of CX-6258 hydrochloride hydrate, a potent pan-Pim kinase inhibitor, with another notable Pim kinase inhibitor, SGI-1776. The data presented is based on publicly available experimental results to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
CX-6258 is a highly selective pan-Pim kinase inhibitor with excellent biochemical potency.[1][2] Kinase profiling studies reveal that at a concentration of 0.5 µM, CX-6258 (also referred to as compound 13 in some literature) demonstrated greater than 80% inhibition of only Pim-1, Pim-2, Pim-3, and Flt-3 out of a panel of 107 kinases, indicating a favorable selectivity profile.[1] This guide directly compares its inhibitory activity with SGI-1776, another well-characterized Pim kinase inhibitor, to provide a broader context for its cross-reactivity.
Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for CX-6258 and SGI-1776 against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | CX-6258 IC50 (nM) | SGI-1776 IC50 (nM) |
| Pim-1 | 5 | 7 |
| Pim-2 | 25 | 363 |
| Pim-3 | 16 | 69 |
| Flt-3 | 134 | 44 |
| Haspin | Not Reported | Potent (IC50 not specified in some sources) |
Data for CX-6258 sourced from Haddach et al., 2011.[1] Data for SGI-1776 sourced from available scientific literature.[3]
Experimental Protocols
The inhibitory activities of both CX-6258 and SGI-1776 were determined using radiometric kinase assays. While specific laboratory protocols may vary, the general principles are outlined below.
Radiometric Kinase Assay for CX-6258
The inhibitory activity of CX-6258 against Pim kinases was assessed using a radiometric assay with the following key parameters:
-
Enzymes: Recombinant human Pim-1, Pim-2, and Pim-3.
-
Substrate: The peptide substrate RSRHSSYPAGT was utilized.
-
ATP Concentration: The concentration of ATP was kept near the Km for each respective kinase: 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[4]
-
Detection: The transfer of the gamma-phosphate from [γ-³²P]ATP to the substrate peptide is quantified by scintillation counting.
-
IC50 Determination: A range of CX-6258 concentrations are tested to determine the concentration that results in 50% inhibition of kinase activity.
Radiometric Kinase Assay for SGI-1776 (Millipore KinaseProfiler™)
The kinase selectivity of SGI-1776 was determined using a fee-for-service platform, such as the Millipore KinaseProfiler™, which employs a standardized radiometric assay format.
-
Assay Principle: The assay measures the transfer of the ³³P-labeled phosphate (B84403) from [γ-³³P]ATP to a specific peptide substrate.
-
Procedure:
-
The kinase, substrate, and test compound (SGI-1776) are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After a defined incubation period, the reaction is stopped.
-
The phosphorylated substrate is separated from the residual [γ-³³P]ATP.
-
The amount of incorporated ³³P in the substrate is measured using a scintillation counter.
-
-
Data Analysis: Kinase activity is expressed as a percentage of the activity in the absence of the inhibitor, and IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
To visualize the biological context of Pim kinase inhibition and the general workflow for assessing inhibitor cross-reactivity, the following diagrams are provided.
Caption: Simplified Pim kinase signaling pathway.
References
Unveiling the Synergistic Potential of CX-6258 in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the pan-Pim kinase inhibitor, CX-6258, in combination with standard chemotherapy agents. Drawing upon preclinical data, we delve into the synergistic effects, underlying mechanisms, and experimental protocols, offering a valuable resource for researchers in oncology and drug development.
Abstract
CX-6258, a potent and selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), has demonstrated significant promise in preclinical studies for its ability to potentiate the cytotoxic effects of conventional chemotherapy drugs. This guide synthesizes the available data on the synergistic interactions of CX-6258 with doxorubicin (B1662922) and paclitaxel (B517696) in prostate cancer models. We present a comparative analysis with other emerging combination therapies, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.
Quantitative Analysis of Synergistic Effects
The synergy between CX-6258 and chemotherapy has been quantitatively assessed using the Combination Index (CI) method of Chou and Talalay, a standard for evaluating drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.
Table 1: Synergistic Activity of CX-6258 with Chemotherapy in PC-3 Prostate Cancer Cells[1]
| Combination | Molar Ratio (CX-6258:Chemo) | Single Agent IC50 (CX-6258) | Single Agent IC50 (Chemotherapy) | Combination Index (CI50) | Interaction |
| CX-6258 + Doxorubicin | 10:1 | 452 nM | 114 nM | 0.4 | Synergy |
| CX-6258 + Paclitaxel | 100:1 | 452 nM | 2.5 nM | 0.56 | Synergy |
Table 2: Comparative Synergistic Effects of Alternative Combination Therapies in Prostate Cancer
| Combination | Cell Line | Combination Index (CI) Value | Reference |
| Docetaxel + Doxorubicin | PC-3 | < 0.9 (in a narrow concentration range) | |
| Paclitaxel + Sulforaphane | Prostate Cancer Cells | Synergistic effect reported | [1] |
| Paclitaxel + Gemcitabine (B846) | PC-3 | Synergistic growth inhibition and apoptosis reported | [2] |
| Doxorubicin + Olaparib | LNCaP | Synergistic reduction in cell viability observed | |
| Doxorubicin + Tanshinone | LNCaP | CI < 1 | [3] |
Mechanism of Synergistic Action: Targeting the Pim Kinase Pathway
Pim kinases are key regulators of several cellular processes that contribute to chemotherapy resistance, including the suppression of apoptosis and the promotion of drug efflux through transporters like P-glycoprotein (Pgp).[4] By inhibiting Pim kinases, CX-6258 disrupts these survival mechanisms, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
A critical downstream target of Pim kinases is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Pim kinases phosphorylate Bad, leading to its inactivation and preventing it from promoting apoptosis. CX-6258 blocks this phosphorylation event, thereby restoring the pro-apoptotic function of Bad.[5] This mechanism is a cornerstone of the synergistic interaction observed with apoptosis-inducing chemotherapeutic agents.
References
- 1. Optimizing combination therapy in prostate cancer: mechanistic insights into the synergistic effects of Paclitaxel and Sulforaphane-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synergistic effects of paclitaxel and gemcitabine on androgen-independent prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination prostate cancer therapy: Prostate-specific membranes antigen targeted, pH-sensitive nanoparticles loaded with doxorubicin and tanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Independent Validation of CX-6258 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-Pim kinase inhibitor CX-6258 with alternative compounds. It summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant signaling pathways to support informed decisions in research and development.
CX-6258 is a potent, orally bioavailable small molecule initially identified as a pan-Pim kinase inhibitor with significant anti-proliferative activity in various cancer cell lines. This guide presents data from both the initial discovery and subsequent independent validation studies, offering a broader perspective on its mechanism of action and therapeutic potential.
Comparative Analysis of Pan-Pim Kinase Inhibitors
To provide a comprehensive overview, the biochemical potency and cellular activity of CX-6258 are compared with other notable pan-Pim kinase inhibitors: SGI-1776, AZD1208, and LGH447 (PIM447).
Biochemical Potency (IC50, nM)
| Compound | Pim-1 | Pim-2 | Pim-3 | Flt3 | Haspin |
| CX-6258 | 5[1] | 25[1] | 16[1] | 134[2] | ~10[3] |
| SGI-1776 | 7[4] | 363[5] | 69[5] | 44[4] | 34[5] |
| AZD1208 | 0.4 | 5.0 | 1.9 | >1000 | Not Reported |
| LGH447 (PIM447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | Not Reported | Not Reported |
Cellular Activity: Anti-proliferative Effects (IC50)
| Cell Line | Cancer Type | CX-6258 (µM) | SGI-1776 (µM) | AZD1208 (µM) | LGH447 (PIM447) (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7[1] | 0.005 - 11.68[4] | <1 | Not Reported |
| PC-3 | Prostate Cancer | 0.452 | 2 - 4[5] | Not Reported | Not Reported |
| K562 | Chronic Myeloid Leukemia | Not Reported | Not Reported | >10 | Not Reported |
| A375 (melanoma) | Melanoma | ~0.2 (GR50)[3] | Not Reported | Not Reported | Not Reported |
| SNU-638 | Gastric Cancer | Not Reported | Not Reported | Sensitive | Not Reported |
| SNU-601 | Gastric Cancer | Not Reported | Not Reported | Resistant | Not Reported |
| Multiple Myeloma cell lines | Multiple Myeloma | Validated Activity[6] | Not Reported | Not Reported | Sensitive |
| Ewing Sarcoma cell lines | Ewing Sarcoma | Validated Activity[6] | Not Reported | Not Reported | Not Reported |
In Vivo Efficacy: Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CX-6258 | MV-4-11 (AML) | 50 mg/kg, p.o., daily | 45% | [1] |
| MV-4-11 (AML) | 100 mg/kg, p.o., daily | 75% | ||
| A375 (Melanoma) | 100 mg/kg, p.o., daily | Significant reduction | [7] | |
| SGI-1776 | MV-4-11 (AML) | Not Reported | Efficacious | [4] |
| AZD1208 | MOLM-16 (AML) | 10 mg/kg, p.o., daily | 89% | [8] |
| MOLM-16 (AML) | 30 mg/kg, p.o., daily | Slight regression | [8] | |
| KG-1a (AML) | 30 mg/kg, p.o., daily | 71% | [8] | |
| SNU-638 (Gastric) | Not Reported | Significant delay in tumor growth | [9] | |
| LGH447 (PIM447) | KG-1 (AML) | Not Reported | Single agent activity | [10] |
| Multiple Myeloma | Not Reported | Significant tumor growth inhibition | [11] |
Signaling Pathways and Mechanisms of Action
CX-6258 exerts its anti-cancer effects through the modulation of distinct signaling pathways. Initially characterized as a pan-Pim kinase inhibitor, independent research has revealed its potent activity against Haspin kinase, leading to the activation of the cGAS-STING pathway.
Pim Kinase Inhibition Pathway
CX-6258 inhibits the phosphorylation of downstream targets of Pim kinases, such as BAD and 4E-BP1, thereby promoting apoptosis and inhibiting protein synthesis.
Independent Validation: Haspin Kinase Inhibition and cGAS-STING Pathway Activation
Independent studies have identified Haspin kinase as a primary target of CX-6258 in melanoma cells.[6] Inhibition of Haspin leads to micronuclei formation, which in turn activates the cGAS-STING pathway, triggering a type I interferon response and promoting an anti-tumor immune environment.[6][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against Pim kinases.
-
Reaction Setup : Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), the specific Pim kinase enzyme, and the peptide substrate (e.g., RSRHSSYPAGT).[1]
-
Compound Addition : Add serially diluted CX-6258 or alternative inhibitors to the reaction mixture. Include a DMSO control.
-
Initiation : Start the kinase reaction by adding [γ-³²P]ATP. The ATP concentration should be near the Km for each kinase isoform (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[1]
-
Incubation : Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection : Spot the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification : Measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phosphorylated Proteins
This protocol outlines the detection of phosphorylated downstream targets of Pim kinases, such as p-BAD and p-4E-BP1.
-
Cell Lysis : Treat cancer cells with CX-6258 or alternative inhibitors for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-p-BAD Ser112, anti-p-4E-BP1 Thr37/46) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the in vivo efficacy of pan-Pim kinase inhibitors.
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MV-4-11 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization : Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer the compounds (e.g., CX-6258) or vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Monitoring : Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Endpoint : At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 6. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Data from Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - Cancer Research - Figshare [aacr.figshare.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. | Broad Institute [broadinstitute.org]
Comparative Selectivity Profile of CX-6258 Hydrochloride Hydrate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CX-6258 hydrochloride hydrate's performance against other pan-Pim kinase inhibitors, supported by experimental data. CX-6258 is a potent, orally efficacious, and selective pan-Pim kinase inhibitor with demonstrated anti-proliferative activity in various cancer cell lines.
Biochemical Potency and Selectivity
CX-6258 hydrochloride hydrate (B1144303) demonstrates potent inhibition of all three Pim kinase isoforms. Its biochemical potency is highlighted in the following table, which compares its half-maximal inhibitory concentration (IC50) values with other known pan-Pim kinase inhibitors.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Flt-3 IC50 (nM) | Haspin IC50 (nM) | Reference |
| CX-6258 | 5 | 25 | 16 | 134 | - | [1][2] |
| SGI-1776 | 7 | 363 | 69 | 44 | 34 | [2] |
| AZD1208 | 0.4 | 5 | 1.9 | - | - | [3] |
A broad kinase selectivity screen of CX-6258 (also referred to as compound 13) against a panel of 107 kinases demonstrated its high selectivity. At a concentration of 0.5 μM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80%[1]. This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Cellular Activity and Downstream Signaling
CX-6258 effectively inhibits the phosphorylation of key downstream targets of Pim kinases, leading to anti-proliferative and pro-apoptotic effects. In mechanistic cellular assays using the MV-4-11 human acute myeloid leukemia (AML) cell line, CX-6258 caused a dose-dependent inhibition of the phosphorylation of Bad at serine 112 and 4E-BP1 at threonines 37 and 46[1][4].
Experimental Protocols
Radiometric Pim Kinase Inhibition Assay
This assay quantifies the enzymatic activity of Pim kinases by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a peptide substrate.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme
-
Peptide substrate (e.g., RSRHSSYPAGT)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the respective Pim kinase, peptide substrate, and kinase reaction buffer.
-
Add varying concentrations of CX-6258 or control vehicle to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The concentration of unlabeled ATP is adjusted based on the Kₘ of the specific Pim kinase isoform (e.g., 30 μM for Pim-1, 5 μM for Pim-2, and 155 μM for Pim-3)[4].
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Western Blot Analysis of Phosphorylated Downstream Targets
This method is used to detect the levels of phosphorylated Bad and 4E-BP1 in cells treated with CX-6258.
Materials:
-
MV-4-11 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-Bad (Ser112) and rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MV-4-11 cells and treat with various concentrations of CX-6258 for a specified time (e.g., 2 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Pim kinase signaling pathway and the experimental workflows described above.
Caption: Pim Kinase Signaling Pathway and the inhibitory action of CX-6258.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Orthologous Validation of CX-6258 Targets: A Comparative Guide for Researchers
For researchers and professionals in drug development, the robust validation of a drug's molecular targets is a critical step. This guide provides a comparative analysis of the orthologous validation of the targets of CX-6258, a potent pan-Pim kinase inhibitor, and its alternatives. The data presented here is compiled from publicly available experimental studies.
CX-6258 is a highly selective and orally bioavailable small molecule inhibitor targeting the serine/threonine Pim kinases: Pim-1, Pim-2, and Pim-3. These kinases are crucial downstream effectors in various signaling pathways that regulate cell survival, proliferation, and apoptosis. Their overexpression is implicated in the progression of numerous hematological malignancies and solid tumors. Orthologous validation, demonstrating a drug's efficacy and target engagement in a different species, is a key indicator of its potential clinical translatability. This is often achieved through in vivo studies using human tumor xenografts in immunocompromised mice.
Comparative Analysis of Pan-Pim Kinase Inhibitors
This guide compares CX-6258 with other notable pan-Pim kinase inhibitors: SGI-1776, AZD1208, and LGH447 (also known as PIM447). The following tables summarize their in vitro potency and the orthologous validation of their targets through in vivo xenograft studies.
In Vitro Potency of Pan-Pim Kinase Inhibitors
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| CX-6258 | 5 | 25 | 16 | [1][2] |
| SGI-1776 | 7 | 363 | 69 | [3] |
| AZD1208 | <5 | <5 | <5 | [4] |
| LGH447 (PIM447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [5] |
Orthologous Validation: In Vivo Efficacy in Human Tumor Xenograft Models
| Compound | Cancer Cell Line | Xenograft Model | Efficacy | Reference |
| CX-6258 | MV-4-11 (Acute Myeloid Leukemia) | Mouse | Robust in vivo efficacy | [6] |
| PC3 (Prostate Cancer) | Mouse | Robust in vivo efficacy | [6] | |
| SGI-1776 | MV-4-11 (Acute Myeloid Leukemia) | Mouse | Efficacy in xenograft model | [7] |
| AZD1208 | MOLM-16 (Acute Myeloid Leukemia) | Mouse | Inhibition of tumor growth | [4] |
| KG-1a (Acute Myeloid Leukemia) | Mouse | Inhibition of tumor growth | [4] | |
| LGH447 (PIM447) | Multiple Myeloma | Mouse | Significant inhibition of tumor growth | [8] |
| KG-1 (Acute Myeloid Leukemia) | Mouse | Single agent antitumor activity | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams were generated using the Graphviz DOT language.
References
- 1. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of CX-6258 Hydrochloride Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of CX-6258 hydrochloride hydrate (B1144303), a potent pan-Pim kinase inhibitor.
Immediate Safety and Disposal Procedures
The primary directive for the disposal of CX-6258 hydrochloride hydrate is to adhere to all prevailing country, federal, state, and local regulations.[1] Chemical waste disposal is highly regulated, and procedures can vary significantly based on location. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Guidance:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, protective gloves, and a lab coat. In case of dust, a dust respirator is recommended.[2] An accessible safety shower and eye wash station should be available.[1]
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and segregated for appropriate disposal.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Handling Spills:
-
In the event of a spill, absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials from the cleanup in a sealed container for disposal as hazardous waste.
-
-
Disposal of Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the decontaminated container in accordance with institutional and local regulations.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's approved hazardous waste management provider. Ensure all waste is properly labeled and documented as per regulatory requirements.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₆H₂₇Cl₂N₃O₄ |
| Molecular Weight | 516.42 g/mol [3] |
| Physical Form | Solid |
| Storage Temperature | -20°C or -80°C[1] |
Experimental Protocols
While specific experimental protocols involving this compound will vary, a general workflow for handling and disposal is outlined in the diagram below. This logical relationship diagram illustrates the decision-making process from receipt of the compound to its final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling CX-6258 hydrochloride hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CX-6258 hydrochloride hydrate (B1144303), a potent pan-Pim kinase inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Safety Precautions
CX-6258 hydrochloride hydrate is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation[1]. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities. | Protects against splashes and eye irritation[1][2]. |
| Skin and Body Protection | Laboratory coat. Protective clothing and boots as needed for the situation. | Prevents contamination of personal clothing and skin[1][2]. |
| Respiratory Protection | Use a dust respirator or work in a certified chemical fume hood. | Avoids inhalation of dust particles, which can cause respiratory irritation[1][2]. |
Safe Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a well-ventilated, locked-up area[1].
-
Keep the container tightly closed to prevent moisture absorption and contamination[1].
-
For long-term storage of stock solutions, refer to the supplier's recommendations, typically -80°C for up to 2 years or -20°C for up to 1 year[3].
Preparation of Solutions:
-
Always handle the solid compound in a chemical fume hood to minimize inhalation risk.
-
For in-vivo experiments, specific dissolution protocols may be required, such as using DMSO, PEG300, Tween-80, and saline or corn oil[4]. It is recommended to prepare these solutions fresh.
Accidental Release and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention[1]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[1]. |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, provide respiratory support and seek medical attention[1]. |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1][2]. |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment[1].
-
Prevent further leakage or spillage. Do not allow the product to enter drains or water courses[1].
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders)[1].
-
Decontaminate the spill area and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials in a sealed container for proper disposal[1].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations[1].
-
Do not dispose of it down the drain or with general laboratory trash.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Visual Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Visual Guide for Emergency Response
Caption: Emergency response plan for accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
